GNE-0723
説明
特性
IUPAC Name |
(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF6N5OS/c17-10-3-9(15(18,19)20)26-27(10)5-7-2-11(29)28-12(8-1-6(8)4-24)13(16(21,22)23)30-14(28)25-7/h2-3,6,8H,1,5H2/t6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIBNGABJNFFAI-POYBYMJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=C(SC3=NC(=CC(=O)N23)CN4C(=CC(=N4)C(F)(F)F)Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=C(SC3=NC(=CC(=O)N23)CN4C(=CC(=N4)C(F)(F)F)Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF6N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-0723: A Deep Dive into the Mechanism of Action of a GluN2A-Selective Positive Allosteric Modulator
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0723 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2A subunit. NMDARs are critical for synaptic plasticity, learning, and memory, and their dysfunction is implicated in numerous neurological and psychiatric disorders. This compound offers a promising therapeutic strategy by enhancing the activity of a specific subset of NMDARs only when and where they are naturally activated by synaptic glutamate release, thereby potentiating endogenous neuronal communication. This in-depth technical guide elucidates the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on signaling pathways and experimental workflows.
Core Mechanism of Action
This compound acts as a positive allosteric modulator, binding to a site on the GluN2A-containing NMDAR that is distinct from the glutamate or glycine agonist binding sites. This binding event does not directly open the ion channel but rather enhances the receptor's response to the endogenous agonist, glutamate. The primary mechanism involves slowing the deactivation of the NMDAR current, which prolongs the influx of Ca2+ and Na+ ions in response to synaptic glutamate release. This use-dependent potentiation of synaptic NMDAR currents is a key feature of this compound, suggesting that it preferentially enhances signaling at active synapses.
The selectivity of this compound for GluN2A-containing NMDARs is a crucial aspect of its pharmacological profile. By avoiding modulation of GluN2B-containing receptors, which are often associated with extrasynaptic signaling and excitotoxicity, this compound is poised to offer a more targeted therapeutic effect with a potentially wider safety margin.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the potency, selectivity, and effects of this compound across various experimental paradigms.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species/System | Reference |
| EC50 for GluN2A | 21 nM | Recombinant NMDARs | |
| EC50 for GluN2C | 7.4 µM | Recombinant NMDARs | |
| EC50 for GluN2D | 6.2 µM | Recombinant NMDARs |
Table 2: Ex Vivo Potentiation of Synaptic NMDAR Currents in Mouse Cortical Slices
| Cell Type | This compound Concentration | Peak Current Increase (%) | Area Under the Curve (AUC) Increase (%) | Decay Time Increase (%) | Reference |
| Pyramidal Neurons | 0.3 µM | 196 ± 68 | 289 ± 112 | 177 ± 28 | |
| 1.0 µM | 243 ± 62 | 419 ± 147 | 244 ± 80 | ||
| PV Interneurons | 0.3 µM | 152 ± 32 | 194 ± 52 | 124 ± 11 | |
| 1.0 µM | 155 ± 36 | 275 ± 77 | 208 ± 36 |
Table 3: In Vivo Effects of this compound on Locomotor Activity and Brain Oscillations in Wild-Type Mice
| This compound Dose (mg/kg) | Change in Ambulatory Activity | Change in Rearing Activity | Reduction in 12-20 Hz Oscillatory Power | Reduction in 30-80 Hz Oscillatory Power | Reference |
| 3 | No significant change | No significant change | Significant | No significant change | |
| 6 | No significant change | Significant decrease | Significant | Significant | |
| 10 | Significant decrease | Significant decrease | Significant | Significant |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate a deeper understanding and potential replication of the findings.
In Vitro Potency and Selectivity Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
-
Objective: To determine the EC50 of this compound for different NMDAR subtypes.
-
Method:
-
Xenopus laevis oocytes are injected with cRNA encoding human GluN1 and either GluN2A, GluN2B, GluN2C, or GluN2D subunits.
-
After 2-4 days of expression, oocytes are placed in a recording chamber and perfused with a solution containing glutamate and glycine to activate the NMDARs.
-
A two-electrode voltage clamp is used to measure the ion current flowing through the expressed NMDARs.
-
Concentration-response curves are generated by applying increasing concentrations of this compound in the presence of agonists.
-
The EC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
-
-
Reference: For a detailed description of the Schild analysis method used to determine antagonist and modulator affinities, see Hansen et al. (2017).
Ex Vivo Whole-Cell Patch-Clamp Recordings in Mouse Cortical Slices
-
Objective: To measure the effect of this compound on synaptic NMDAR currents in different types of neurons.
-
Method:
-
Acute coronal brain slices (300 µm thick) are prepared from adult mice.
-
Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2. A typical aCSF composition is (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2.5 CaCl2, 1.3 MgCl2, and 10 D-glucose.
-
Whole-cell patch-clamp recordings are obtained from visually identified pyramidal neurons or fluorescently labeled parvalbumin (PV)-positive interneurons in the cortex.
-
A typical intracellular solution for recording excitatory postsynaptic currents (EPSCs) contains (in mM): 135 Cs-gluconate, 8 NaCl, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA.
-
NMDAR-mediated EPSCs are evoked by electrical stimulation of afferent fibers in the presence of an AMPA receptor antagonist (e.g., NBQX).
-
After establishing a stable baseline, this compound is bath-applied, and the changes in the peak amplitude, area under the curve (AUC), and decay kinetics of the EPSCs are measured.
-
-
Reference: For a general protocol on whole-cell patch-clamp recordings in brain slices, see Segev et al. (2016).
In Vivo Electroencephalography (EEG) and Locomotor Activity in Mice
-
Objective: To assess the in vivo effects of this compound on brain network activity and behavior.
-
Method:
-
Adult mice are surgically implanted with EEG and electromyography (EMG) electrodes for chronic recording.
-
Following a recovery period, mice are placed in an open-field arena for simultaneous recording of locomotor activity (beam breaks) and EEG/EMG.
-
Mice are habituated to the testing environment before drug administration.
-
This compound or vehicle is administered (e.g., intraperitoneally), and the recordings continue for a specified period.
-
EEG data is analyzed for changes in the power of different frequency bands (e.g., 12-20 Hz and 30-80 Hz) during different behavioral states (e.g., active wake, NREM sleep).
-
Locomotor activity data is quantified by counting ambulatory movements and rearings.
-
-
Reference: For a standardized protocol for locomotor activity assessment, see the JoVE video article by Kraeuter et al. (2019). For details on EEG implantation and recording in mice, see the protocol by Weiergräber et al. (2011).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental approaches used to characterize it.
GNE-0723: A Technical Guide to a GluN2A-Selective Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This compound has demonstrated significant potential in preclinical models of neurological disorders such as Dravet syndrome and Alzheimer's disease, primarily by enhancing synaptic function and normalizing aberrant brain oscillatory activity. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential and application of GluN2A-selective NMDA receptor modulation.
Mechanism of Action
This compound acts as a positive allosteric modulator of NMDA receptors, with high selectivity for those containing the GluN2A subunit.[1][2][3][4][5] Its mechanism of action involves binding to a site at the interface of the GluN1 and GluN2A ligand-binding domains (LBDs).[6] This binding stabilizes the agonist-bound conformation of the receptor, thereby enhancing its function.[7][8]
The primary effects of this compound on GluN2A-containing NMDA receptor currents are:
-
Enhancement of peak current: this compound increases the amplitude of the current elicited by glutamate.[2]
-
Slowing of deactivation kinetics: The modulator prolongs the duration of the receptor's response to glutamate.[2]
This activity-dependent potentiation of active synapses is thought to be more physiologically relevant than non-selective NMDA receptor activation.
Quantitative Data
The following tables summarize the key quantitative data for this compound, compiled from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Receptor/Channel | Assay System | Reference(s) |
| EC50 | 21 nM | GluN2A-containing NMDARs | Cell-based assays | [3][4][5] |
| EC50 | 7.4 µM | GluN2C-containing NMDARs | Cell-based assays | [3] |
| EC50 | 6.2 µM | GluN2D-containing NMDARs | Cell-based assays | [3] |
| Selectivity | >250-fold vs. GluN2B | GluN2A vs. GluN2B NMDARs | Cell-based assays | [2] |
| Selectivity | Weak potentiation at 100 µM | GluN2B-containing NMDARs | --- | [7] |
Table 2: Pharmacokinetic Properties in Mice
| Parameter | Dose | Value | Species/Strain | Reference(s) |
| Unbound Cmax | 1 mg/kg (oral) | 5 nM | C57BL/6 Mice | |
| Unbound Cmax | 3 mg/kg (oral) | 12 nM | C57BL/6 Mice | |
| Unbound Cmax | 10 mg/kg (oral) | 46 nM | C57BL/6 Mice | |
| Clearance | Low | Stable plasma and brain levels for at least 24h post 3 mg/kg dose | C57BL/6 Mice | |
| Brain Penetration | Excellent | Similar unbound plasma and brain concentrations | C57BL/6 Mice |
Table 3: In Vivo Efficacy in Mouse Models
| Model | Treatment Dose | Effect | Reference(s) |
| Dravet Syndrome | 3 mg/kg | Reduced low-frequency (12–20 Hz) oscillations and epileptiform discharges; improved cognitive function | [2][9] |
| Alzheimer's Disease (J20 mice) | 3 mg/kg | Reduced low-frequency (12–20 Hz) oscillations and epileptiform discharges; improved learning and memory | [2][9] |
| Wild-type Mice | 3, 6, 10 mg/kg | Dose-dependent reduction in locomotor activity | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To measure the potentiation of NMDA receptor currents by this compound in a controlled in vitro system.
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human GluN1 and GluN2A subunits.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 0.01 EDTA, and 0.1 glycine, pH adjusted to 7.2 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
Procedure:
-
Culture cells on glass coverslips.
-
Perform whole-cell voltage-clamp recordings at a holding potential of -60 mV.
-
Apply glutamate (e.g., 1 µM) with and without varying concentrations of this compound using a rapid solution exchange system.
-
To assess use-dependent potentiation, apply brief pulses of glutamate (e.g., 100 µM for 5 ms) at regular intervals (e.g., 30 or 90 seconds) in the presence of this compound.
-
Record and analyze the peak amplitude and deactivation kinetics of the evoked NMDA receptor currents.
In Vivo Pharmacokinetics
Objective: To determine the pharmacokinetic profile of this compound in mice.
Animals: Male C57BL/6 mice.
Formulation: this compound can be formulated for oral administration as a suspension. A typical vehicle consists of 0.5% methylcellulose and 0.2% Tween-80 in water. For intraperitoneal injection, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
Procedure:
-
Administer this compound orally or via intraperitoneal injection at desired doses (e.g., 1, 3, and 10 mg/kg).
-
Collect blood and brain samples at various time points post-dosing.
-
Process blood to obtain plasma. Homogenize brain tissue.
-
Determine the unbound fraction of this compound in plasma and brain homogenate using rapid equilibrium dialysis.
-
Quantify this compound concentrations in plasma and brain homogenate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In Vivo Efficacy: Morris Water Maze
Objective: To assess the effect of this compound on spatial learning and memory in mouse models of cognitive impairment (e.g., J20 Alzheimer's disease model).
Apparatus: A circular pool (122 cm diameter) filled with opaque water (24°C) containing a hidden escape platform.
Procedure:
-
Acquisition Phase:
-
Administer this compound (e.g., 3 mg/kg, orally) or vehicle daily.
-
Conduct 4 trials per day for 5-6 consecutive days.
-
In each trial, place the mouse in the pool at one of four starting locations.
-
Allow the mouse to search for the hidden platform for a maximum of 60 seconds. If the mouse fails to find the platform, guide it to it.
-
Record the latency to find the platform.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
In Vivo Efficacy: Electroencephalography (EEG)
Objective: To measure the effect of this compound on brain oscillatory activity in mouse models of epilepsy and neurodegenerative disease.
Animals: Dravet syndrome (Scn1a+/-) or Alzheimer's disease (J20) mouse models.
Procedure:
-
Implant EEG electrodes over the cortex.
-
After recovery, record baseline EEG for a defined period (e.g., 50 minutes).
-
Administer this compound (e.g., 3 mg/kg) or vehicle.
-
Record EEG for another period (e.g., 50 minutes) starting 30 minutes after dosing.
-
Perform spectral analysis on the EEG recordings to determine the power of different frequency bands (e.g., delta, theta, alpha, beta, gamma). Pay particular attention to the 12-20 Hz frequency band.[2]
-
Quantify the occurrence of epileptiform discharges.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow.
Caption: this compound signaling pathway.
Caption: this compound experimental workflow.
Conclusion
This compound is a valuable research tool and a potential therapeutic lead compound for disorders characterized by NMDA receptor hypofunction or network hypersynchrony. Its high potency, selectivity for the GluN2A subunit, and favorable pharmacokinetic properties make it a suitable candidate for in vivo studies. The detailed experimental protocols and data presented in this guide are intended to facilitate further research into the therapeutic applications of this compound and other GluN2A-selective positive allosteric modulators. Future investigations should continue to explore the full therapeutic potential of this compound in a wider range of neurological and psychiatric disorders.
References
- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 2. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GluN2A and GluN2B N-Methyl-D-Aspartate Receptor (NMDARs) Subunits: Their Roles and Therapeutic Antagonists in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of NMDA receptor trafficking and gating by activity-dependent CaMKIIα phosphorylation of the GluN2A subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
GNE-0723: A Technical Guide to its Modulation of NMDA Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] Developed by Genentech, this compound has emerged as a valuable research tool for dissecting the physiological and pathological roles of GluN2A-containing NMDA receptors and holds potential as a therapeutic agent for neurological and psychiatric disorders. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on NMDA receptor signaling, and the experimental methodologies used to characterize its activity.
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist binding sites for glutamate and glycine.[3] This binding enhances the receptor's response to agonist binding. Specifically, this compound potentiates NMDA receptor currents by increasing the channel's open probability and slowing its deactivation kinetics.[1][4] This leads to an overall increase in charge transfer in response to glutamate.
The selectivity of this compound for GluN2A-containing receptors is a key feature. Crystallographic studies have revealed that this compound and similar compounds bind at the interface between the GluN1 and GluN2A ligand-binding domains.[4][5][6] This binding site is not present in NMDA receptors containing other GluN2 subunits, such as GluN2B, conferring its subunit selectivity.
Signaling Pathway of NMDA Receptor Modulation by this compound
The following diagram illustrates the signaling cascade initiated by the activation of a GluN2A-containing NMDA receptor and its positive modulation by this compound.
Caption: this compound enhances NMDA receptor signaling.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's activity based on published literature.
| Parameter | Value | Receptor/System | Reference |
| EC₅₀ | ~21 nM | Human GluN1/GluN2A | [7] |
| Selectivity | >100-fold | vs. GluN2B, GluN2C, GluN2D | [3] |
| Brain Penetration (unbound) | Orally bioavailable with significant CNS exposure | Mouse | [1] |
| Effect on Peak Current | Increased | Recombinant and native GluN2A-containing NMDARs | [1] |
| Effect on Deactivation | Slowed | Recombinant and native GluN2A-containing NMDARs | [1] |
| In Vivo Pharmacokinetics (Mouse, 3 mg/kg oral dose) | ||
| Unbound Cmax (Plasma) | ~12 nM | [1] |
| Unbound Brain Concentration | Similar to unbound plasma concentrations | [1] |
| Duration | Stable plasma and brain levels for at least 24 hours | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on NMDA receptor signaling. For complete and detailed protocols, readers are encouraged to consult the primary research articles cited.
Electrophysiology
Objective: To measure the effect of this compound on the electrical currents mediated by NMDA receptors.
Methodology: Whole-cell patch-clamp recordings are performed on cells expressing specific NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1 and GluN2A) or on neurons in acute brain slices.
Workflow:
Caption: Workflow for electrophysiological analysis of this compound.
Key Considerations:
-
Cell Types: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are commonly used for expressing recombinant receptors. For more physiologically relevant studies, recordings are made from pyramidal neurons and parvalbumin-positive (PV+) interneurons in brain slices.[1]
-
Solutions: The external solution typically contains physiological concentrations of ions, glutamate, and glycine. The internal solution in the patch pipette mimics the intracellular ionic environment.
-
Stimulation: NMDA receptor currents are evoked by brief applications of glutamate.
-
Data Analysis: The amplitude of the peak current and the time course of current decay (deactivation) are measured and compared before and after the application of this compound.
In Vivo Pharmacokinetics and Brain Disposition
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, particularly its ability to cross the blood-brain barrier.
Methodology: this compound is administered to laboratory animals (e.g., mice) via a relevant route (e.g., oral gavage). At various time points, blood and brain tissue are collected and the concentration of this compound is measured using techniques like liquid chromatography-mass spectrometry (LC-MS).
Downstream Signaling Pathway Analysis
Objective: To investigate the molecular signaling cascades activated by this compound-mediated enhancement of NMDA receptor function.
Methodology:
-
Western Blotting: This technique is used to measure the phosphorylation status of key signaling proteins downstream of NMDA receptor activation, such as CaMKII, ERK (extracellular signal-regulated kinase), and CREB (cAMP response element-binding protein).
-
Quantitative PCR (qPCR): This method is employed to measure changes in the expression of immediate early genes, such as c-fos, which are transcriptional targets of NMDA receptor signaling.
Logical Relationship of Downstream Analysis:
Caption: Investigating downstream effects of this compound.
Conclusion
This compound is a highly selective and potent positive allosteric modulator of GluN2A-containing NMDA receptors. Its well-characterized mechanism of action and favorable pharmacokinetic properties make it an invaluable tool for studying the roles of these specific NMDA receptor subtypes in synaptic function, plasticity, and disease. The experimental approaches outlined in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting NMDA receptor signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulators of GluN2A-Containing NMDARs with Distinct Modes of Action and Impacts on Circuit Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for negative allosteric modulation of GluN2A-containing NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of GNE-0723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development. All quantitative data are presented in structured tables, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).
Introduction
N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR function has been implicated in various neurological and psychiatric disorders. This compound is an experimental small molecule that acts as a positive allosteric modulator of NMDARs, with high selectivity for those containing the GluN2A subunit.[2][3] By potentiating the activity of GluN2A-containing NMDARs, this compound offers a promising therapeutic strategy for disorders associated with NMDAR hypofunction.
Mechanism of Action
This compound enhances the function of GluN2A-containing NMDARs by binding to an allosteric site on the receptor complex.[4] This binding increases the receptor's sensitivity to the endogenous co-agonists, glutamate and glycine, thereby potentiating the ion channel opening in response to neurotransmitter binding.[2] This modulatory effect is activity-dependent, meaning this compound primarily enhances the receptor's response at active synapses.[2]
Signaling Pathway
The positive allosteric modulation of GluN2A-containing NMDARs by this compound leads to an increased influx of Ca²⁺ into the postsynaptic neuron upon receptor activation. This elevated intracellular Ca²⁺ concentration subsequently triggers downstream signaling cascades that are critical for synaptic plasticity and cell survival.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized in cellular assays to determine its potency and selectivity.
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (GluN2A) | 21 nM | Recombinant cell-based assays | [5] |
| EC₅₀ (GluN2C) | 7.4 µM | Recombinant cell-based assays | [5] |
| EC₅₀ (GluN2D) | 6.2 µM | Recombinant cell-based assays | [5] |
| Selectivity | >250-fold vs. GluN2B and AMPARs | Cell-based assays | [6] |
Experimental Protocols
EC₅₀ Determination Assay:
The potency of this compound was determined using recombinant cell lines (e.g., HEK293) stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A).
In Vivo Pharmacology
The in vivo effects of this compound have been evaluated in rodent models to assess its efficacy in relevant disease contexts.
Data Presentation
| Model | Species | Dose(s) | Key Findings | Reference |
| Alzheimer's Disease Model | Mouse | Not specified | Improved performance in learning and memory tests. | [1] |
| Dravet Syndrome Model | Mouse | Not specified | Reduced low-frequency oscillations and stopped epileptic activity. | [1] |
| Wild-type Mice | Mouse | 3, 6, 10 mg/kg | Dose-dependent reduction in locomotor activity. | [7] |
| Wild-type Mice | Mouse | 3 mg/kg | Reduced 12-20 Hz oscillatory power. | [7] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology in Brain Slices:
To assess the effect of this compound on synaptic currents, whole-cell patch-clamp recordings are performed on neurons in acute brain slices.
Pharmacokinetics
Pharmacokinetic studies have been conducted in mice to evaluate the absorption, distribution, and concentration of this compound in plasma and brain.
Data Presentation
| Species | Dose (Oral) | Unbound Cₘₐₓ (Plasma) | Brain Penetration | Reference |
| Mouse | 1 mg/kg | 5 nM | Excellent (similar unbound concentrations in plasma and brain) | [6] |
| Mouse | 3 mg/kg | 12 nM | Excellent (similar unbound concentrations in plasma and brain) | [6] |
| Mouse | 10 mg/kg | 46 nM | Excellent (similar unbound concentrations in plasma and brain) | [6] |
Experimental Protocols
Pharmacokinetic Study in Mice:
To determine the pharmacokinetic profile of this compound, the compound is administered to mice, and blood and brain samples are collected at various time points for analysis.
Safety and Toxicology
Comprehensive preclinical safety and toxicology data for this compound are not publicly available at this time. Further studies are required to establish a complete safety profile.
Clinical Development
There is no publicly available information regarding clinical trials or an Investigational New Drug (IND) application for this compound. The compound is currently considered a research tool to investigate the therapeutic potential of GluN2A-containing NMDAR modulation.[8]
Conclusion
This compound is a potent and selective positive allosteric modulator of GluN2A-containing NMDA receptors with excellent brain penetration. Preclinical studies in mouse models of Alzheimer's disease and Dravet syndrome have demonstrated its potential to improve cognitive function and reduce neuronal hyperexcitability. While further investigation into its safety profile and clinical potential is warranted, this compound represents a valuable pharmacological tool for exploring the role of GluN2A-containing NMDARs in health and disease.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New Small Molecule to Treat Alzheimer's Disease and Dravet Syndrome [prnewswire.com]
In Vitro Characterization of GNE-0723: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. This document provides a comprehensive technical overview of the in vitro characterization of this compound, detailing its mechanism of action, potency, selectivity, and the experimental protocols utilized for its evaluation. The information presented herein is intended to serve as a detailed guide for researchers in the fields of neuroscience and drug discovery.
Introduction
The N-methyl-D-aspartate receptor (NMDAR) is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDAR function has been implicated in a variety of neurological and psychiatric disorders. This compound has emerged as a valuable research tool and potential therapeutic lead due to its high potency and selectivity for GluN2A-containing NMDARs.[2][3] As a positive allosteric modulator, this compound enhances the receptor's response to its endogenous agonists, glutamate and glycine, offering a nuanced approach to modulating NMDAR activity compared to direct agonists or antagonists.[4] This guide summarizes the key in vitro data for this compound and provides detailed methodologies for its characterization.
Mechanism of Action
This compound acts as a positive allosteric modulator of GluN2A-containing NMDA receptors. It binds to a site on the receptor that is distinct from the agonist binding sites for glutamate and glycine. This binding event potentiates the receptor's function by increasing the channel's open probability and/or slowing its deactivation kinetics in response to agonist binding.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
Table 1: Potency of this compound on NMDA Receptor Subtypes
| Receptor Subtype | Assay Type | EC50 | Reference(s) |
| GluN1/GluN2A | Electrophysiology (HEK293 cells) | 21 nM | [4] |
| GluN1/GluN2C | Electrophysiology (HEK293 cells) | 7.4 µM | [4] |
| GluN1/GluN2D | Electrophysiology (HEK293 cells) | 6.2 µM | [4] |
Table 2: Selectivity Profile of this compound
| Receptor | Assay Type | Fold Selectivity (vs. GluN2A) | Reference(s) |
| GluN2B-containing NMDARs | Cell-based assays | >250-fold | [5] |
| AMPA Receptors | Cell-based assays | >250-fold | [5] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol details the method for characterizing the potency and mechanism of this compound on recombinant NMDA receptors expressed in Human Embryonic Kidney (HEK293) cells.
Materials:
-
HEK293 cells
-
Plasmids encoding human GluN1 and GluN2A subunits
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (DMEM with 10% FBS)
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries
-
This compound
-
Glutamate and Glycine
Solutions:
-
External Solution (in mM): 150 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Co-transfect cells with plasmids for GluN1 and GluN2A using a suitable transfection reagent. A plasmid for a fluorescent protein (e.g., GFP) can be co-transfected to identify transfected cells.
-
Electrophysiological Recording:
-
Two days post-transfection, transfer a coverslip with transfected cells to the recording chamber on the patch-clamp setup.
-
Continuously perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a fluorescently identified cell.
-
Clamp the cell at a holding potential of -70 mV.
-
-
Compound Application and Data Acquisition:
-
Apply a saturating concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) to elicit a baseline NMDA receptor current.
-
After a washout period, co-apply varying concentrations of this compound with the agonists.
-
Record the potentiated NMDA receptor currents.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor currents in the absence and presence of this compound.
-
Calculate the percentage potentiation for each concentration of this compound.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 value.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for characterizing the effects of this compound on NMDA receptors expressed in Xenopus laevis oocytes, which allows for robust expression and recording.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GluN1 and GluN2A subunits
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
This compound, Glutamate, Glycine
Solutions:
-
ND96 Recording Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.5 with NaOH.
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Inject oocytes with cRNA for GluN1 and GluN2A subunits. Incubate the injected oocytes for 2-5 days at 18°C to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -70 mV.
-
-
Compound Application and Data Acquisition:
-
Apply glutamate and glycine to elicit a baseline current.
-
Co-apply this compound with the agonists at various concentrations.
-
Record the resulting currents.
-
-
Data Analysis: Similar to the patch-clamp data analysis, determine the EC50 for potentiation.
Calcium Flux Assay
This high-throughput compatible assay measures changes in intracellular calcium concentration as an indicator of NMDA receptor activation and modulation.
Materials:
-
HEK293 cells stably or transiently expressing GluN1/GluN2A
-
384-well black-walled, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)
-
This compound, Glutamate, Glycine
Procedure:
-
Cell Plating: Seed HEK293 cells expressing GluN1/GluN2A into 384-well plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with an assay buffer and then incubate them with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Assay Protocol:
-
Place the cell plate into the fluorescence plate reader.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Inject a solution containing glutamate and glycine to activate the NMDA receptors.
-
Simultaneously, begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the influx of calcium upon receptor activation.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response against the log of the this compound concentration and fit the data to determine the EC50.
-
Conclusion
This compound is a highly potent and selective positive allosteric modulator of GluN2A-containing NMDA receptors. The in vitro characterization data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the therapeutic potential of this compound and for the discovery of novel NMDAR modulators. The methodologies described herein are robust and can be adapted for the characterization of other ion channel modulators.
References
GNE-0723: A Positive Allosteric Modulator of GluN2A-Containing NMDA Receptors and its Role in Synaptic Plasticity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning, memory, and cognitive function. The N-methyl-D-aspartate receptor (NMDAR) is a critical player in many forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD). NMDARs are heterotetrameric ion channels, and the subunit composition, particularly the type of GluN2 subunit (GluN2A-D), dictates their functional properties and role in synaptic signaling. GNE-0723 is a potent and selective positive allosteric modulator (PAM) of GluN2A-containing NMDARs. This technical guide provides a comprehensive overview of the role of this compound in modulating synaptic plasticity. We will delve into its mechanism of action, present quantitative data from key experiments in structured tables, provide detailed experimental protocols, and visualize critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of modulating NMDAR function in neurological and psychiatric disorders.
Introduction to this compound and its Target: The GluN2A-NMDAR
The N-methyl-D-aspartate receptor (NMDAR) is a glutamate-gated ion channel that plays a pivotal role in excitatory synaptic transmission and plasticity.[1] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the relief of a voltage-dependent magnesium block.[1] The subunit composition of NMDARs, typically two GluN1 subunits and two GluN2 subunits, determines their biophysical and pharmacological properties. The GluN2A and GluN2B subunits are the most abundant in the adult forebrain and have distinct spatial and temporal expression patterns, as well as different functional roles.
This compound is a positive allosteric modulator (PAM) that selectively enhances the function of NMDARs containing the GluN2A subunit.[2][3] Unlike direct agonists, PAMs like this compound do not activate the receptor on their own but rather potentiate the response to the endogenous agonist, glutamate.[4] This activity-dependent modulation is a key feature of this compound, suggesting it may enhance synaptic function in a more physiologically relevant manner compared to broad-spectrum NMDAR agonists.[4] this compound has been shown to be brain-penetrant and has demonstrated efficacy in preclinical models of cognitive and neurological disorders, such as Alzheimer's disease and Dravet syndrome.[4][5]
Mechanism of Action of this compound
This compound enhances the function of GluN2A-containing NMDARs primarily by slowing the deactivation of the receptor current following glutamate binding.[2] This prolonged channel opening leads to an increased influx of Ca²⁺ into the postsynaptic neuron upon synaptic activation. The potentiation of NMDAR currents by this compound is use-dependent, meaning it has a greater effect on actively stimulated synapses.[2]
The primary mechanism of action can be summarized as follows:
-
Binding: this compound binds to an allosteric site on the GluN2A subunit of the NMDAR complex.
-
Conformational Change: This binding induces a conformational change in the receptor.
-
Prolonged Channel Opening: The conformational change stabilizes the open state of the channel, slowing its deactivation after glutamate unbinding.
-
Enhanced Ca²⁺ Influx: The prolonged channel opening results in a greater influx of calcium ions into the postsynaptic neuron for a given synaptic event.
This enhanced calcium influx is the critical link to the modulation of synaptic plasticity, as calcium is a key second messenger in the signaling cascades that lead to both LTP and LTD.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from key studies investigating the effects of this compound on NMDAR function and synaptic transmission.
Table 1: Potentiation of Recombinant Human GluN1/GluN2A NMDAR Currents by this compound
| Parameter | Condition | Value | Reference |
| EC₅₀ | Potentiation of GluN2A-containing NMDARs | 21 nM | [5] |
| Peak Current Enhancement | 1 µM this compound | Significant increase | [2] |
| Current Deactivation | 30 nM this compound | Slowed | [2] |
| Glutamate EC₅₀ | In the presence of 1 µM this compound | Significantly lowered | [2] |
Table 2: this compound Enhancement of Evoked NMDAR EPSCs in Mouse Cortical Brain Slices
| Cell Type | This compound Concentration | Peak EPSC Increase (%) | Area Under Curve (AUC) Increase (%) | Decay Time Increase (%) | Reference |
| Pyramidal Neurons | 0.3 µM | 196 ± 68 | 289 ± 112 | 177 ± 28 | [2] |
| 1.0 µM | 243 ± 62 | 419 ± 147 | 244 ± 80 | [2] | |
| PV Interneurons | 0.3 µM | 152 ± 32 | 194 ± 52 | 124 ± 11 | [2] |
| 1.0 µM | 155 ± 36 | 275 ± 77 | 208 ± 36 | [2] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments used to characterize the role of this compound in synaptic plasticity. These protocols are synthesized from methods described in the cited literature.
Brain Slice Preparation for Electrophysiology
-
Animal Model: C57BL/6J mice (2-3 months old).
-
Anesthesia: Anesthetize the mouse with isoflurane and decapitate.
-
Brain Extraction: Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
-
Cutting Solution Composition (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 10 dextrose.
-
-
Slicing: Cut 300-400 µm thick coronal or sagittal slices containing the hippocampus or cortex using a vibratome (e.g., Leica VT1200S).
-
Recovery: Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂ / 5% CO₂ at 32-34°C for 30 minutes.
-
aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 2 CaCl₂, 2 MgSO₄, 10 dextrose.
-
-
Acclimatization: After the initial recovery period, maintain the slices at room temperature (22-25°C) in oxygenated aCSF for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording of NMDAR EPSCs
-
Slice Transfer: Place a single brain slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Neuron Identification: Identify pyramidal neurons or parvalbumin (PV)-positive interneurons (if using a reporter mouse line) using differential interference contrast (DIC) optics.
-
Patch Pipette: Use borosilicate glass pipettes (3-5 MΩ resistance) filled with internal solution.
-
Internal Solution Composition (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 10 Na₂-phosphocreatine, 4 Mg-ATP, 0.3 Na₃-GTP, and 5 QX-314 (to block voltage-gated sodium channels). Adjust pH to 7.25 with CsOH and osmolarity to ~290 mOsm.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the neuron at a membrane potential of +40 mV to relieve the Mg²⁺ block of NMDARs.
-
Pharmacologically isolate NMDAR currents by adding antagonists for AMPA and GABA-A receptors to the aCSF (e.g., 10 µM NBQX and 10 µM bicuculline).
-
-
Stimulation: Place a bipolar stimulating electrode in the appropriate synaptic pathway (e.g., Schaffer collaterals for CA1 pyramidal neurons). Deliver brief electrical pulses (e.g., 0.1 ms duration) to evoke excitatory postsynaptic currents (EPSCs).
-
This compound Application: After obtaining a stable baseline of NMDAR EPSCs for at least 10 minutes, bath-apply this compound at the desired concentration (e.g., 0.3 µM or 1.0 µM) and record for at least 20-30 minutes.
-
Data Analysis: Measure the peak amplitude, area under the curve (AUC), and decay time constant of the NMDAR EPSCs before and after this compound application.
Induction of Long-Term Potentiation (LTP) in Hippocampal Slices
-
Recording Setup: Prepare hippocampal slices and set up for field excitatory postsynaptic potential (fEPSP) recordings in the stratum radiatum of the CA1 region. Stimulate the Schaffer collateral pathway.
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes at a low stimulation frequency (e.g., 0.05 Hz).
-
This compound Pre-incubation (if applicable): To study the effect of this compound on LTP induction, pre-incubate the slice with the compound for a specified period (e.g., 20-30 minutes) before delivering the LTP-inducing stimulus.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol, such as:
-
Theta-burst stimulation (TBS): Several trains of 4 pulses at 100 Hz, with the trains repeated at 5 Hz.
-
High-frequency tetanus: One or more trains of 100 pulses at 100 Hz.
-
-
Post-Induction Recording: Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes after the induction protocol.
-
Data Analysis: Normalize the fEPSP slope to the pre-induction baseline and plot the percentage change over time. Compare the magnitude of LTP in the presence and absence of this compound.
Visualization of Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound signaling pathway at the postsynaptic terminal.
Experimental Workflow for Investigating this compound's Effect on LTP
Caption: Workflow for assessing this compound's impact on LTP.
Discussion and Future Directions
This compound represents a significant advancement in the pharmacological toolkit for studying NMDAR function and synaptic plasticity. Its selectivity for GluN2A-containing receptors and its activity-dependent mechanism of action make it a promising candidate for therapeutic development in disorders characterized by NMDAR hypofunction or synaptic deficits.
The data presented in this guide clearly demonstrate that this compound can robustly potentiate synaptic NMDAR currents in key neuronal populations. This enhancement of NMDAR function is expected to have a profound impact on synaptic plasticity. Future research should focus on elucidating the precise effects of this compound on LTP and LTD under various induction protocols and in different brain regions. Investigating the long-term consequences of chronic this compound administration on synaptic structure and function will also be crucial.
Furthermore, exploring the therapeutic potential of this compound in a wider range of preclinical models of neurological and psychiatric disorders is warranted. The ability to selectively enhance the function of a specific NMDAR subtype opens up new avenues for targeted therapeutic interventions with potentially fewer side effects than non-selective NMDAR modulators.
Conclusion
This compound is a powerful tool for dissecting the role of GluN2A-containing NMDARs in synaptic plasticity. Its ability to potentiate NMDAR currents in an activity-dependent manner provides a nuanced approach to modulating synaptic function. The quantitative data and experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the fascinating biology and therapeutic potential of this promising compound. The continued investigation of this compound and similar compounds will undoubtedly deepen our understanding of the molecular mechanisms of learning and memory and may lead to novel treatments for a host of debilitating brain disorders.
References
- 1. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
Methodological & Application
GNE-0723 Protocol for In Vivo Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit.[1] It is a brain-penetrant compound that has demonstrated efficacy in preclinical models of neurological disorders, including Dravet syndrome and Alzheimer's disease.[1][2] this compound enhances NMDA receptor function in an activity-dependent manner, potentiating synaptic currents and reducing aberrant low-frequency brain oscillations associated with cognitive deficits and epileptiform activity.[2][3][4] This document provides detailed application notes and protocols for the in vivo use of this compound in rodent models.
Mechanism of Action
This compound acts as a positive allosteric modulator of NMDA receptors containing the GluN2A subunit.[1] Unlike direct agonists, this compound does not activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulation is activity-dependent, meaning it has a greater effect at active synapses.[5] The primary mechanism involves slowing the deactivation of the NMDA receptor current, thereby prolonging the synaptic response.[5] This enhancement of NMDA receptor function is believed to counteract the synaptic deficits and network hypersynchrony observed in certain neurological disorders.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vivo studies in wild-type, Dravet syndrome (Scn1a+/-), and Alzheimer's disease (J20) mouse models.
Table 1: Pharmacokinetics of this compound in Wild-Type Mice (Oral Administration) [5]
| Dose (mg/kg) | Unbound Cmax (nM) | Brain Penetration (Unbound Brain/Plasma Ratio) |
| 1 | 5 | ~1 |
| 3 | 12 | ~1 |
| 10 | 46 | ~1 |
Table 2: Efficacy of this compound in Preclinical Models
| Model | Dose (mg/kg, oral) | Key Finding | Reference |
| Dravet Syndrome (Scn1a+/- mice) | 3 | Reduced epileptiform discharges and improved cognitive function. | [2][4] |
| Alzheimer's Disease (J20 mice) | 3 | Reduced aberrant low-frequency oscillations and improved performance in learning and memory tests. | [6] |
| Wild-Type Mice | 3, 6, 10 | Dose-dependent reduction in locomotor activity and EEG oscillation power. |
Experimental Protocols
This compound Formulation and Administration
a. Formulation for Oral Gavage and Intraperitoneal (IP) Injection: [3]
This protocol yields a suspended solution of this compound.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 47.5 mg/mL).
-
For a final concentration of 4.75 mg/mL, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Use sonication to aid dissolution and create a uniform suspension.
-
b. Administration:
-
Oral Gavage: Administer the formulated this compound solution to mice using a gavage needle. The volume should be calculated based on the animal's weight to achieve the desired dose (e.g., 3 mg/kg).
-
Intraperitoneal Injection: Administer the formulated this compound solution via intraperitoneal injection.
In Vivo Efficacy Studies in Mouse Models
a. Alzheimer's Disease Model (e.g., J20 mice)
-
Objective: To assess the effect of this compound on cognitive deficits.
-
Animal Model: J20 mice, which overexpress human amyloid precursor protein (APP) with Swedish and Indiana mutations.
-
Treatment: Chronic oral administration of this compound (e.g., 3 mg/kg daily) or vehicle for several weeks.[6]
-
Behavioral Assessment:
-
Morris Water Maze: To evaluate spatial learning and memory.[7]
-
Apparatus: A circular pool (122 cm diameter) filled with opaque water. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface.
-
Procedure:
-
Acquisition Phase: Mice are trained for 5-7 consecutive days with 4 trials per day. In each trial, the mouse is released from one of four starting positions and allowed to find the hidden platform. If the mouse does not find the platform within 60 seconds, it is guided to it.
-
Probe Trial: 24 hours after the last training session, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
-
-
Contextual Fear Conditioning: To assess associative learning and memory.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Procedure:
-
Training: The mouse is placed in the chamber and, after a baseline period, receives one or more pairings of a conditioned stimulus (e.g., a tone) and an unconditioned stimulus (a mild foot shock).
-
Contextual Testing: 24 hours later, the mouse is returned to the same chamber, and freezing behavior (a measure of fear) is recorded in the absence of the tone and shock.
-
-
-
b. Dravet Syndrome Model (e.g., Scn1a+/- mice)
-
Objective: To evaluate the effect of this compound on epileptiform activity and cognitive impairments.
-
Animal Model: Scn1a+/- mice, which harbor a loss-of-function mutation in the Scn1a gene.[8]
-
Treatment: Oral administration of this compound (e.g., 3 mg/kg).
-
Assessments:
-
Electroencephalography (EEG) Recording: To monitor for epileptiform discharges and changes in brain oscillations.
-
Behavioral Testing: Contextual fear conditioning can be used to assess cognitive function, as described above.
-
In Vivo Electrophysiology
-
Objective: To measure the effect of this compound on neuronal activity and network oscillations in anesthetized or freely moving animals.
-
Procedure:
-
Electrode Implantation: Implant recording electrodes into the brain region of interest (e.g., hippocampus or cortex).
-
Baseline Recording: Record baseline neuronal activity (e.g., local field potentials or single-unit activity).
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, i.p. or oral).
-
Post-Dose Recording: Continue recording to observe changes in neuronal firing rates, synaptic potentials, and oscillatory power in different frequency bands.
-
Safety and Toxicology
Currently, there is limited publicly available information specifically detailing the preclinical safety and toxicology profile of this compound. As with any NMDA receptor modulator, there is a potential for adverse effects at higher doses, including neuronal over-excitation. Studies have shown that higher doses (6 and 10 mg/kg) of this compound can reduce locomotor activity in wild-type mice. Researchers should carefully consider the dose-response relationship and monitor for any adverse behavioral or physiological effects during in vivo studies. Standard safety precautions should be taken when handling the compound.
Disclaimer
This document is intended for research purposes only and does not constitute medical advice. The protocols described herein are based on published scientific literature and should be adapted and optimized by the end-user for their specific experimental needs and in accordance with institutional animal care and use guidelines.
References
- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 2. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropathological Characterization of a Dravet Syndrome Knock-In Mouse Model Useful for Investigating Cannabinoid Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-0723 in Alzheimer's Disease Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of GNE-0723, a positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in preclinical mouse models of Alzheimer's disease. The protocols detailed below are based on published research and are intended to facilitate the investigation of this compound's therapeutic potential.
Introduction
This compound is a brain-penetrant small molecule that selectively enhances the activity of GluN2A-containing NMDA receptors.[1] In the context of Alzheimer's disease, dysfunction of glutamatergic signaling and network hypersynchrony are emerging as key pathological features. This compound has been shown to normalize aberrant brain rhythms and improve cognitive function in the J20 (hAPP) mouse model of Alzheimer's disease.[2] Notably, existing research has focused on the electrophysiological and cognitive effects of this compound. Currently, there is no published data on the effect of this compound on the hallmark pathologies of Alzheimer's disease, namely amyloid-beta (Aβ) plaque deposition and tau hyperphosphorylation.
Mechanism of Action
This compound acts as a positive allosteric modulator at the GluN1-GluN2A subunit interface of the NMDA receptor.[3] This action potentiates the receptor's response to the endogenous co-agonists glutamate and glycine, leading to an increased influx of Ca2+ upon receptor activation. In Alzheimer's disease mouse models, which exhibit network hypersynchrony characterized by aberrant low-frequency oscillations, this compound has been demonstrated to reduce this pathological brain activity.[2] This modulation of neuronal circuitry is believed to underlie the observed improvements in learning and memory.
Figure 1: this compound Signaling Pathway.
Data Presentation
Table 1: In Vivo Efficacy of this compound in J20 Mouse Model
| Parameter | Treatment Group | Dosage | Treatment Duration | Outcome | Reference |
| Cognitive Function | J20 Mice | 3 mg/kg | 5 weeks (every other day) | Improved performance in fear conditioning test | [2] |
| Brain Oscillations | J20 Mice | 3 mg/kg | 5 weeks (every other day) | Reduction in aberrant low-frequency (12-20 Hz) oscillatory power | [4] |
| Epileptiform Activity | J20 Mice | 3 mg/kg | 5 weeks (every other day) | Reduction in epileptiform discharges | [4] |
Table 2: this compound Pharmacokinetics in Wild-Type Mice
| Parameter | Value | Route of Administration | Reference |
| Unbound Cmax (1 mg/kg) | 5 nM | Oral | |
| Unbound Cmax (3 mg/kg) | 12 nM | Oral | |
| Unbound Cmax (10 mg/kg) | 46 nM | Oral | |
| Brain Penetration | Excellent (similar unbound plasma and brain concentrations) | Oral |
Experimental Protocols
This compound Formulation and Administration
This protocol describes the preparation of this compound for oral administration to mice.
Materials:
-
This compound powder
-
Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Animal feeding needles (gavage)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the number and weight of the mice.
-
Prepare the vehicle solution by sequentially adding and mixing the components.
-
Add the calculated amount of this compound powder to the vehicle.
-
Vortex the mixture thoroughly to suspend the compound.
-
Sonicate the suspension to ensure a uniform distribution of this compound.
-
Administer the formulation to the mice via oral gavage at the calculated volume based on individual animal weight. It is recommended to prepare the formulation fresh for each day of dosing.
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective Cell-Surface Expression of Triheteromeric NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GNE-0723 Application Notes and Protocols for Cognitive Enhancement Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-0723 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit. By enhancing the activity of these specific NMDA receptors, which are crucial for synaptic plasticity and memory formation, this compound has emerged as a promising research tool for investigating cognitive function in various neurological and neurodegenerative disease models. Preclinical studies have demonstrated its potential to ameliorate cognitive deficits in mouse models of Alzheimer's disease and Dravet syndrome. This compound works by potentiating synaptic NMDA receptor currents in a use-dependent manner, which helps to restore normal brain rhythms and reduce low-frequency oscillations that are often associated with cognitive impairment.
These application notes provide a detailed overview of the experimental use of this compound for cognitive enhancement studies, with a focus on protocols for rodent models of Alzheimer's disease.
Mechanism of Action: GluN2A-Containing NMDA Receptor Modulation
This compound acts as a positive allosteric modulator specifically targeting NMDA receptors that include the GluN2A subunit. Unlike direct agonists, this compound does not activate the receptor on its own. Instead, it enhances the receptor's response to the endogenous neurotransmitter glutamate. This modulation is activity-dependent, meaning this compound's effect is more pronounced at active synapses. The binding of glutamate and a co-agonist (glycine or D-serine) to the NMDA receptor opens its ion channel, allowing for an influx of Ca2+ into the postsynaptic neuron. This calcium influx is a critical trigger for downstream signaling cascades that underpin long-term potentiation (LTP), a cellular mechanism essential for learning and memory. GNE-07
Application Notes and Protocols: GNE-0723 Administration in Dravet Syndrome Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dravet syndrome (DS) is a severe and intractable form of childhood epilepsy characterized by frequent, prolonged seizures and developmental delays.[1] The majority of cases are caused by heterozygous loss-of-function mutations in the SCN1A gene, which encodes the Nav1.1 voltage-gated sodium channel.[1][2][3] This genetic defect primarily impairs the function of inhibitory interneurons, particularly parvalbumin-positive (PV) interneurons, leading to a brain network imbalance characterized by hypersynchrony and aberrant low-frequency oscillations.[1][4][5]
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs) that contain the GluN2A subunit.[4][6] By enhancing the activity of these specific NMDARs, which are present on both excitatory and inhibitory neurons, this compound offers a potential therapeutic strategy to restore neuronal communication and correct the network dysfunction underlying Dravet syndrome.[5][7][8] This document provides a detailed overview of this compound, its mechanism of action, and protocols for its application in preclinical Dravet syndrome models.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator, meaning it binds to a site on the GluN2A-containing NMDAR that is different from the glutamate or glycine binding sites.[4][6] It does not activate the receptor on its own but rather enhances the receptor's response when it is activated by the neurotransmitter glutamate.[9][10] This activity-dependent mechanism potentiates synaptic NMDAR currents in a more physiologically relevant manner than direct agonists.[8][9] In Dravet syndrome models, this potentiation occurs on both pyramidal neurons and PV interneurons, helping to rebalance network activity, reduce epileptiform discharges, and decrease the aberrant low-frequency oscillations associated with the disease.[4][8]
Data Presentation
Table 1: Pharmacological and Pharmacokinetic Profile of this compound
| Parameter | Value / Observation | Reference(s) |
| Mechanism | Positive Allosteric Modulator (PAM) of GluN2A-containing NMDARs | [4][6] |
| Potency (EC₅₀) | ~20-21 nM for GluN2A | [6][11] |
| Selectivity | >250-fold selective against GluN2B-containing NMDARs | [11] |
| Administration Route | Oral | [7] |
| Brain Penetration | Excellent; unbound plasma and brain concentrations are similar | [11] |
| In Vivo Stability | Stable plasma and brain levels maintained for at least 24 hours post-dose (3 mg/kg) | [11] |
Table 2: Summary of this compound Efficacy in Dravet Syndrome (Scn1a-KI) Mouse Models
| Endpoint | Observation after this compound Administration | Reference(s) |
| Brain Network Activity | Reduced aberrant low-frequency (12-20 Hz) oscillatory power | [4][8] |
| Epileptiform Activity | Lowered epilepsy-related electrical discharges in the brain | [4][7][8] |
| Cognitive Function | Eased cognitive deficits; mice learned faster and retained memories longer | [4][7][9] |
| Neuronal Currents | Potentiated synaptic NMDAR currents on both pyramidal neurons and PV interneurons | [8][12] |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for the study of this compound in mouse models of Dravet syndrome.
Protocol 1: In Vivo Administration and Efficacy Assessment in a Dravet Syndrome Mouse Model
This protocol outlines the oral administration of this compound to the Scn1a heterozygous knock-in (Scn1a-KI) mouse model of Dravet syndrome to assess its effects on network activity and cognitive function.
1. Materials and Reagents:
-
This compound compound
-
Vehicle solution components (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[6]
-
Note: The precise vehicle used in the primary studies was not specified. Researchers should develop a suitable formulation based on the compound's properties.[6]
-
-
Dravet syndrome mouse model (e.g., Scn1a-KI) and wild-type (WT) littermate controls.[8][13]
-
Oral gavage needles
-
Standard animal housing and husbandry equipment
-
EEG recording system (for electrophysiology)
-
Behavioral testing apparatus (e.g., Morris water maze, fear conditioning chamber)
2. Animal Model:
-
Use adult (e.g., 2-3 months old) Scn1a-KI mice and WT controls.[8]
-
House animals under standard conditions with ad libitum access to food and water.[11]
-
Ensure all procedures are approved by the institution's Animal Care and Use Committee.
3. This compound Formulation and Administration:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.[6]
-
On the day of the experiment, prepare the final dosing solution by diluting the stock in the vehicle to the desired concentration. A typical dosage for efficacy studies might range from 3 to 10 mg/kg.[11][12]
-
Administer this compound or vehicle control to mice via oral gavage. For chronic studies, treatment may last several weeks.[9][10]
4. Efficacy Assessment:
-
Electroencephalography (EEG):
-
Surgically implant EEG electrodes over the cortex of the mice prior to the study.
-
After recovery, record EEG in freely moving mice following this compound or vehicle administration.
-
Analyze EEG data to quantify changes in low-frequency (12-20 Hz) oscillatory power and the rate of epileptiform discharges.[4][14]
-
-
Cognitive Testing:
-
Following acute or chronic administration, subject mice to a battery of cognitive tests.
-
Examples include the Morris water maze for spatial learning and memory or contextual fear conditioning.[7]
-
Analyze performance metrics (e.g., escape latency, freezing time) to assess improvements in learning and memory.[7][9]
-
5. Pharmacokinetic (PK) Analysis (Optional):
-
At various time points after a single oral dose (e.g., 3 mg/kg), collect blood and brain tissue.[11]
-
Process samples and analyze using LC-MS/MS to determine the concentration of this compound in plasma and brain tissue.
-
This data helps correlate drug exposure with pharmacodynamic effects.[11]
Protocol 2: Ex Vivo Electrophysiological Analysis of Synaptic Currents
This protocol describes the use of whole-cell patch-clamp recordings from acute brain slices to directly measure the effect of this compound on NMDAR-mediated excitatory postsynaptic currents (EPSCs).
1. Materials and Reagents:
-
This compound compound
-
Artificial cerebrospinal fluid (aCSF)
-
Pharmacological agents to isolate NMDAR currents (e.g., AMPA and GABA receptor blockers)
-
Adult mice (2-3 months old), potentially expressing a fluorescent reporter in PV interneurons (e.g., PV-Cre x tdTomato).[8][12]
-
Vibratome for slicing brain tissue
-
Patch-clamp electrophysiology rig with microscope and micromanipulators
2. Brain Slice Preparation:
-
Anesthetize and decapitate the mouse.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare acute coronal cortical or hippocampal slices (e.g., 300 µm thick) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
3. Whole-Cell Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF containing blockers for AMPA and GABA receptors.
-
Using a microscope, identify pyramidal neurons or fluorescently-labeled PV interneurons.[12]
-
Establish a whole-cell patch-clamp recording from the selected neuron.
-
Use an extracellular stimulating electrode to evoke synaptic NMDAR EPSCs.
4. This compound Application and Data Analysis:
-
Record baseline NMDAR EPSCs for a stable period (e.g., 5 minutes).
-
Bath-apply this compound (e.g., 0.3 µM or 1.0 µM) to the slice and continue recording.[12]
-
Observe the potentiation of the NMDAR EPSC, which may have a slow onset consistent with use-dependent activity.[11]
-
Analyze the data by measuring the peak amplitude, area, and decay time of the EPSCs before and after drug application to quantify the potentiation effect.[8][12]
References
- 1. A deleterious Nav1.1 mutation selectively impairs telencephalic inhibitory neurons derived from Dravet Syndrome patients | eLife [elifesciences.org]
- 2. A 5-HT1D -receptor agonist protects Dravet syndrome mice from seizure and early death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treating Genetic Causes of Dravet Syndrome - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 4. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 7. dravetsyndromenews.com [dravetsyndromenews.com]
- 8. researchgate.net [researchgate.net]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. New Small Molecule to Treat Alzheimer’s Disease and Dravet Syndrome [gladstone.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhancement of hippocampal interneuron excitability by NMDA receptor positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Recording with GNE-0723
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GNE-0723, a selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, in electrophysiological studies. This compound has been shown to potentiate synaptic NMDA receptor currents in an activity-dependent manner, offering a valuable tool for investigating synaptic plasticity, neuronal network function, and the therapeutic potential for neurological disorders such as Dravet syndrome and Alzheimer's disease.[1][2][3]
Mechanism of Action
This compound acts as a positive allosteric modulator specifically targeting NMDA receptors containing the GluN2A subunit.[2] Its mechanism does not involve direct activation of the receptor but rather enhances the receptor's response to the endogenous agonist, glutamate.[4][5] This potentiation is use-dependent, meaning it has a more significant effect on active synapses.[1][3] The primary effects observed during electrophysiological recordings are an increase in the peak current, a prolonged decay time, and an overall increase in the total charge transfer of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).[6]
Data Presentation
The following tables summarize the quantitative effects of this compound on NMDA receptor-mediated EPSCs in different neuronal populations as reported in preclinical studies.
Table 1: Effect of this compound on NMDAR EPSCs in Pyramidal Neurons
| This compound Concentration | Peak Current (% of Baseline) | Area (% of Baseline) | Decay Time (% of Baseline) |
| 0.3 µM | 196% ± 68% | 289% ± 112% | 177% ± 28% |
| 1.0 µM | 243% ± 62% | 419% ± 147% | 244% ± 80% |
Data presented as mean ± SEM.[6]
Table 2: Effect of this compound on NMDAR EPSCs in PV-Positive Interneurons
| This compound Concentration | Peak Current (% of Baseline) | Area (% of Baseline) | Decay Time (% of Baseline) |
| 0.3 µM | 152% ± 32% | 194% ± 52% | 124% ± 11% |
| 1.0 µM | 155% ± 36% | 275% ± 77% | 208% ± 36% |
Data presented as mean ± SEM.[6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general experimental workflow for its application in electrophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
GNE-0723: Application Notes and Protocols for Studying Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GNE-0723, a potent and selective positive allosteric modulator (PAM) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors, in the study of long-term potentiation (LTP). This compound enhances the function of these receptors in a use-dependent manner, making it a valuable tool for investigating synaptic plasticity.
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a cellular mechanism underlying learning and memory. The induction of many forms of LTP is critically dependent on the activation of NMDA receptors and the subsequent influx of calcium. This compound, by selectively potentiating GluN2A-containing NMDA receptors, offers a sophisticated method to modulate and study the specific role of this subunit in the induction and maintenance of LTP.[1][2][3][4] This document outlines the properties of this compound, presents its effects on synaptic currents in a tabular format, provides a detailed protocol for its use in in vitro LTP experiments, and visualizes key pathways and workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). These data were obtained from whole-cell patch-clamp recordings in cortical brain slices.
Table 1: Effect of this compound on NMDAR EPSCs in Pyramidal Neurons
| Concentration (μM) | Peak Current (% increase) | Area (% increase) | Decay Time (% increase) |
| 0.3 | 196 ± 68 | 289 ± 112 | 177 ± 28 |
| 1.0 | 243 ± 62 | 419 ± 147 | 244 ± 80 |
Table 2: Effect of this compound on NMDAR EPSCs in PV-Positive Interneurons
| Concentration (μM) | Peak Current (% increase) | Area (% increase) | Decay Time (% increase) |
| 0.3 | 152 ± 32 | 194 ± 52 | 124 ± 11 |
| 1.0 | 155 ± 36 | 275 ± 77 | 208 ± 36 |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and experimental application of this compound, the following diagrams are provided.
References
- 1. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of GluN2A NMDA receptor positive allosteric modulators: Recent advances and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using GNE-0723 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of GNE-0723, a selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, in rodent behavioral assays. The protocols outlined below are based on studies investigating the therapeutic potential of this compound in models of Alzheimer's disease and Dravet syndrome.[1]
Introduction to this compound
This compound is a potent and brain-penetrant small molecule that enhances the function of GluN2A-containing NMDA receptors.[2][3] These receptors are critical for synaptic plasticity and cognitive function. In preclinical studies, this compound has been shown to improve cognitive performance and reduce network hypersynchrony in mouse models of neurological disorders.[1] The compound is for research purposes only and is not for human use.[2]
Mechanism of Action
This compound acts as a positive allosteric modulator, meaning it binds to a site on the GluN2A-containing NMDA receptor distinct from the glutamate and glycine binding sites. This binding enhances the receptor's response to endogenous glutamate, thereby potentiating synaptic transmission. This modulation is activity-dependent, suggesting that this compound preferentially enhances signaling at active synapses.
Below is a diagram illustrating the signaling pathway of this compound.
Behavioral Assays
The following are detailed protocols for behavioral assays that have been utilized to evaluate the in vivo efficacy of this compound in rodent models.
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.
Experimental Workflow:
Protocol:
-
Animals: J20 transgenic mice (a model for Alzheimer's disease) and Scn1a+/- mice (a model for Dravet syndrome) are commonly used. Age-matched wild-type littermates serve as controls.
-
Apparatus: A square or circular open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-porous material. The arena should be placed in a sound-attenuated room with controlled lighting.
-
Procedure: a. Acclimate the mice to the testing room for at least 30 minutes prior to the experiment. b. Administer this compound or vehicle via the desired route (e.g., oral gavage). Dosing regimens may vary, but a common dose for cognitive improvement in J20 mice is 3 mg/kg.[1] c. Allow for a pre-treatment period for the compound to reach target engagement (e.g., 30-60 minutes). d. Place the mouse in the center of the open field arena and allow it to explore freely for a set duration (e.g., 30 minutes). e. Record the session using a video tracking system. f. Between trials, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average velocity.
-
Anxiety-like Behavior: Time spent in the center versus the periphery of the arena (thigmotaxis), number of entries into the center zone.
-
Exploratory Behavior: Rearing frequency.
-
Quantitative Data Summary:
| Treatment Group | Total Distance (m) | Time in Center (s) | Rearing Frequency |
| J20 Mice | |||
| Vehicle | Data not available | Data not available | Data not available |
| This compound (3 mg/kg) | Data not available | Data not available | Data not available |
| Scn1a+/- Mice | |||
| Vehicle | Data not available | Data not available | Data not available |
| This compound (3 mg/kg) | Data not available | Data not available | Data not available |
| Wild-Type Mice | |||
| Vehicle | ~1500 | Data not available | ~100 |
| This compound (3 mg/kg) | ~1500 | Data not available | ~100 |
| This compound (10 mg/kg) | ~1000 | Data not available | ~50 |
Note: Specific quantitative data from the primary literature for all parameters were not available in a tabular format. The data for wild-type mice is estimated from graphical representations in Hanson et al., 2020.
Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral assay to assess spatial learning and memory, which are hippocampal-dependent functions often impaired in Alzheimer's disease.[4][5]
Experimental Workflow:
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Cross-species translation of the Morris maze for Alzheimer’s disease [jci.org]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GNE-0723: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of GNE-0723, a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2A. This document outlines its solubility characteristics, preparation for in vitro and in vivo experiments, and its mechanism of action.
Introduction to this compound
This compound is a brain-penetrant compound that enhances the activity of NMDA receptors containing the GluN2A subunit.[1][2] NMDA receptors are critical players in synaptic plasticity, learning, and memory.[1][3] Dysregulation of NMDA receptor function has been implicated in various neurological and psychiatric disorders.[3][4] this compound offers a valuable tool for investigating the therapeutic potential of selectively modulating GluN2A-containing NMDA receptors. It has an EC50 of 21 nM for GluN2A, with significantly lower potency at GluN2C (7.4 μM) and GluN2D (6.2 μM) subunits.[5]
Data Presentation: Solubility and Recommended Concentrations
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following tables summarize the solubility of this compound in various solvents and provide recommended concentration ranges for common experimental setups.
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| In Vitro | ||
| DMSO | 160 mg/mL (342.04 mM) | Sonication is recommended for complete dissolution.[2][6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 4.75 mg/mL (10.15 mM) | Results in a clear solution.[5] |
| In Vivo | ||
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 4.75 mg/mL (10.15 mM) | Forms a suspended solution suitable for oral and intraperitoneal injection. Ultrasonic treatment may be needed.[5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 4.75 mg/mL (10.15 mM) | Results in a clear solution.[5] |
| 10% DMSO + 90% Corn oil | ≥ 4.75 mg/mL (10.15 mM) | Results in a clear solution. Caution is advised for dosing periods exceeding half a month.[5] |
Table 2: Recommended Working Concentrations
| Experiment Type | Recommended Concentration Range | Notes |
| In Vitro | ||
| Cell-based assays (e.g., calcium imaging) | 0.1 - 10 µM | The optimal concentration should be determined empirically for each cell type and assay. |
| Electrophysiology (brain slices) | 0.3 - 1.0 µM | Potentiates NMDAR EPSCs in both pyramidal neurons and PV-positive interneurons.[7] |
| In Vivo | ||
| Oral dosing (mice) | 1 - 10 mg/kg | Results in dose-linear plasma concentrations.[8] |
Mechanism of Action: NMDA Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of NMDA receptors, specifically enhancing the function of those containing the GluN2A subunit. The activation of NMDA receptors is a multi-step process. It requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[9] Furthermore, the ion channel is blocked by magnesium ions (Mg2+) at resting membrane potential. Depolarization of the postsynaptic membrane, often initiated by AMPA receptor activation, displaces the Mg2+ block, allowing for the influx of cations, most notably calcium (Ca2+).[3][7] This influx of Ca2+ acts as a critical second messenger, activating a variety of downstream signaling cascades.[7] These pathways are crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[3] this compound enhances the receptor's response to glutamate, leading to increased Ca2+ influx and potentiation of these downstream signaling events.
Figure 1: Simplified signaling pathway of the NMDA receptor and the modulatory role of this compound.
Experimental Protocols
In Vitro Protocol: Calcium Imaging Assay
This protocol describes a method for assessing the effect of this compound on NMDA receptor activity in cultured neurons using a fluorescent calcium indicator.
Materials:
-
Cultured neurons (e.g., primary hippocampal or cortical neurons)
-
This compound
-
DMSO (cell culture grade)
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
NMDA and glycine
-
Microplate reader or fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Plate neurons at an appropriate density in a multi-well plate suitable for imaging (e.g., 96-well black-walled, clear-bottom plate). Allow cells to adhere and grow to the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in imaging buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator in imaging buffer according to the manufacturer's instructions (e.g., 5 µM Fura-2 AM or Fluo-4 AM).
-
Remove the culture medium from the cells and wash gently with imaging buffer.
-
Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes.
-
After incubation, wash the cells twice with imaging buffer to remove excess dye.
-
-
Calcium Imaging:
-
Place the plate in the imaging system and allow the cells to equilibrate for 10-15 minutes.
-
Acquire a baseline fluorescence reading for a set period (e.g., 30-60 seconds).
-
Add the this compound solution to the wells and incubate for the desired pre-treatment time.
-
Initiate the NMDA receptor response by adding a solution of NMDA and glycine to the wells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
Normalize the data by expressing it as a ratio of ΔF/F₀.
-
Compare the response in this compound-treated cells to vehicle-treated controls.
-
Figure 2: Experimental workflow for an in vitro calcium imaging assay with this compound.
In Vivo Protocol: Oral Administration in Mice
This protocol provides a general guideline for the preparation and oral administration of this compound to mice.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
-
Syringes
Procedure:
-
Formulation Preparation (for a 4.75 mg/mL suspension):
-
Prepare a 47.5 mg/mL stock solution of this compound in DMSO.
-
In a clean microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the total volume to 1 mL.
-
Vortex thoroughly to create a uniform suspension. If precipitation occurs, brief sonication may be used to aid dissolution.[5]
-
-
Dosing:
-
The typical oral dosage range for this compound in mice is 1-10 mg/kg.[8] The exact dose will depend on the specific experimental design.
-
Calculate the required volume of the this compound formulation based on the animal's body weight and the desired dose.
-
-
Administration:
-
Gently restrain the mouse.
-
Using a proper-sized oral gavage needle attached to a syringe, carefully administer the calculated volume of the this compound suspension directly into the stomach.
-
Monitor the animal for any adverse reactions following administration.
-
-
Pharmacokinetic Considerations:
Figure 3: Workflow for the preparation and in vivo administration of this compound.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental systems. Always follow appropriate laboratory safety procedures and animal care guidelines.
References
- 1. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. news-medical.net [news-medical.net]
- 4. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Differential roles of GluN2A- and GluN2B-containing NMDA receptors in neuronal survival and death - PMC [pmc.ncbi.nlm.nih.gov]
GNE-0723: Application Notes and Protocols for CNS Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
GNE-0723 is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2A.[1][2] It exhibits excellent brain permeability, making it a valuable tool for investigating the therapeutic potential of enhancing GluN2A-containing NMDA receptor function in the central nervous system (CNS).[2][3][4] Preclinical studies have demonstrated the potential of this compound in models of Alzheimer's disease and Dravet syndrome, where it has been shown to normalize aberrant brain rhythms, reduce epileptiform activity, and improve cognitive function.[5][6][7]
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in CNS research.
Mechanism of Action:
This compound acts as a positive allosteric modulator specifically targeting NMDA receptors containing the GluN2A subunit.[1][2] Unlike direct agonists, this compound enhances the receptor's response to the endogenous neurotransmitter glutamate, particularly at active synapses.[1][6] This activity-dependent potentiation helps to restore physiological patterns of neuronal communication.[1][6] It has been shown to increase the efficacy of glutamate and slow the deactivation of NMDA receptor currents.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target |
| EC50 | 21 nM | GluN2A-containing NMDA receptors |
| EC50 | 7.4 µM | GluN2C-containing NMDA receptors |
| EC50 | 6.2 µM | GluN2D-containing NMDA receptors |
Data sourced from MedChemExpress.[4]
Table 2: Pharmacokinetic Properties of this compound in Wild-Type Mice
| Dose (Oral) | Unbound Cmax (Plasma) | Brain Penetration |
| 1 mg/kg | 5 nM | Excellent, with similar unbound concentrations in plasma and brain |
| 3 mg/kg | 12 nM | Excellent, with similar unbound concentrations in plasma and brain |
| 10 mg/kg | 46 nM | Excellent, with similar unbound concentrations in plasma and brain |
Data derived from in vivo studies in wild-type mice.[3]
Table 3: Observed In Vivo Effects of this compound in Mouse Models
| Animal Model | This compound Dose | Key Findings |
| Alzheimer's Disease (J20 mice) | 3 mg/kg (oral) | Reduced aberrant low-frequency (12-20 Hz) oscillations, improved cognitive function.[5][7] |
| Dravet Syndrome (Scn1a-KI mice) | 3 mg/kg (oral) | Reduced epileptiform discharges, improved cognitive function.[5][7] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Oral Gavage
This protocol describes the acute administration of this compound to mice for pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline)[2]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Standard laboratory mice (e.g., C57BL/6) or relevant disease models
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the number and weight of the mice.[5]
-
Prepare the vehicle solution.
-
Suspend or dissolve the calculated amount of this compound in the vehicle. Sonication may be necessary to achieve a uniform suspension. Prepare the dosing solution fresh daily.
-
-
Animal Dosing:
-
Acclimatize mice to handling and the gavage procedure for several days before the experiment.
-
Weigh each mouse on the day of the experiment for accurate dosing.
-
Administer the this compound solution or vehicle control via oral gavage. The volume should typically be 5-10 µL/g of body weight.
-
-
Tissue/Data Collection:
-
For pharmacokinetic analysis, collect blood and brain tissue at predetermined time points post-dosing (e.g., 1, 4, 8, 24 hours) to determine drug concentrations.[3]
-
For pharmacodynamic assessments (e.g., EEG, behavioral tests), begin data collection at a time point corresponding to peak brain exposure (e.g., 30 minutes post-dose).[5]
-
Protocol 2: Assessment of this compound on Brain Oscillations using Electroencephalography (EEG)
This protocol outlines the procedure for evaluating the effect of this compound on brain network activity.
Materials:
-
Mice implanted with EEG/EMG electrodes
-
EEG recording system and analysis software (e.g., MATLAB with Chronux toolbox)[5]
-
This compound dosing solution and vehicle control (prepared as in Protocol 1)
Procedure:
-
Baseline Recording:
-
Connect the implanted mice to the EEG recording system and allow them to acclimate.
-
Record baseline EEG/EMG data for a defined period (e.g., 50 minutes) before any treatment.[5]
-
-
Drug Administration:
-
Administer this compound (e.g., 3 mg/kg, oral) or vehicle to the mice.[5]
-
-
Post-Treatment Recording:
-
Begin the post-treatment EEG/EMG recording session at a specified time after dosing (e.g., 30 minutes).[5]
-
Record for the same duration as the baseline recording.
-
-
Data Analysis:
-
Analyze the EEG data to assess changes in brain oscillations.
-
Calculate spectrograms using methods like the multitaper method to visualize power across different frequency bands.[5]
-
Pay particular attention to low-frequency oscillations (e.g., 12-20 Hz) where this compound has shown significant effects.[5][7]
-
Visualizations
References
- 1. dravetsyndromenews.com [dravetsyndromenews.com]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing GNE-0723 concentration for cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of GNE-0723 in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of this compound concentration in cell culture.
| Issue | Potential Cause | Recommended Solution |
| No observable effect on NMDA receptor activity | Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a detectable response. | Gradually increase the concentration of this compound in a stepwise manner. Refer to the concentration optimization table below for recommended starting ranges. |
| Low Expression of GluN2A Subunit: The cell line used may not express the GluN2A subunit of the NMDA receptor, which is the specific target of this compound. | Confirm the expression of the GluN2A subunit in your cell line using techniques such as Western blot or qPCR. Consider using a cell line known to express GluN2A or a recombinant cell line overexpressing the subunit. | |
| Compound Instability: this compound may have degraded in the cell culture medium over the course of the experiment. | Prepare fresh this compound solutions for each experiment. Minimize the exposure of stock solutions to light and repeated freeze-thaw cycles. | |
| Cell Death or Poor Viability | High Concentration of this compound: Excessive concentrations of this compound may lead to excitotoxicity due to over-potentiation of NMDA receptor activity. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Start with a low concentration (e.g., 10-30 nM) and carefully monitor cell viability using assays such as MTT or Trypan Blue exclusion.[1][2][3] |
| Solvent Toxicity: The concentration of the solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells. | Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Run a vehicle control (medium with solvent only) to assess solvent toxicity. | |
| Inconsistent or Variable Results | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. | Standardize your cell culture protocol. Ensure consistent cell seeding densities and use cells within a specific passage number range. Use the same batch of media and supplements for all related experiments. |
| Precipitation of this compound: this compound may precipitate out of solution at higher concentrations or in certain media formulations. | Visually inspect the culture medium for any signs of precipitation. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or testing the solubility of this compound in your specific culture medium. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit.[4][5] It potentiates the activity of the NMDA receptor by slowing the deactivation of the ion channel in response to glutamate, rather than by directly activating the receptor.[6] This leads to an enhanced influx of calcium ions upon receptor activation.
Q2: What is a good starting concentration for this compound in my cell culture experiment?
A2: A good starting point for this compound concentration depends on the cell type and the specific experimental goals. Based on published studies, a concentration range of 30 nM to 1 µM is recommended for initial experiments.[5][6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it at -20°C or -80°C.[4] Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration is not toxic to your cells (typically below 0.1%).
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will vary depending on the experimental design and the specific cellular response being measured. For acute potentiation of NMDA receptor currents, a short incubation period (minutes to hours) may be sufficient.[6] For studies investigating downstream signaling events or changes in gene expression, a longer treatment period (24-72 hours) may be necessary. In vivo studies have shown effects after several weeks of treatment.[7][8] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific assay.
Q5: What are the potential off-target effects of this compound?
A5: this compound is reported to be highly selective for the GluN2A subunit of the NMDA receptor.[9] However, as with any pharmacological agent, the possibility of off-target effects cannot be entirely excluded, especially at higher concentrations. It is good practice to include appropriate controls in your experiments, such as using a cell line that does not express the GluN2A subunit or using a specific NMDA receptor antagonist to confirm that the observed effects are mediated through the intended target.
Data Presentation
Table 1: Recommended Starting Concentrations of this compound for In Vitro Experiments
| Cell Type | Recommended Starting Concentration Range | Reference |
| Recombinant Cell Lines (e.g., HEK293 expressing GluN2A) | 30 nM - 1 µM | [6] |
| Primary Cortical Neurons | 300 nM - 1 µM | [5] |
| Brain Slices | 300 nM - 1 µM | [5] |
Note: The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Flux Assay
This protocol describes a method to determine the optimal concentration of this compound by measuring its effect on NMDA-induced calcium influx in a recombinant cell line expressing GluN2A-containing NMDA receptors.
Materials:
-
HEK293 cells stably expressing GluN1 and GluN2A subunits
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
NMDA
-
Glycine
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the HEK293-GluN2A cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer. Also, prepare a stock solution of NMDA and glycine in assay buffer.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with assay buffer. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
This compound Incubation: After dye loading and washing, add the different concentrations of this compound to the respective wells and incubate for the desired pre-treatment time (e.g., 15-30 minutes). Include a vehicle control (assay buffer with DMSO).
-
NMDA Stimulation: Using the fluorescence plate reader's injection function, add a solution of NMDA and glycine to all wells to stimulate the NMDA receptors.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: For each concentration of this compound, calculate the peak fluorescence response or the area under the curve. Plot the response as a function of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal potentiation).
Mandatory Visualizations
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. New Small Molecule to Treat Alzheimer's Disease and Dravet Syndrome [prnewswire.com]
- 9. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GNE-0723 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GNE-0723, a selective positive allosteric modulator (PAM) of the GluN2A subunit of the NMDA receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a brain-penetrant small molecule that acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1] It potentiates receptor activity in an activity-dependent manner, meaning it enhances the receptor's response to the endogenous agonist glutamate.[1][2] This potentiation is thought to occur through the stabilization of the agonist-bound conformation of the receptor.[3][4]
Q2: What are the main experimental applications of this compound?
This compound is primarily used as a research tool to investigate the role of GluN2A-containing NMDA receptors in various physiological and pathological processes. It has been studied in the context of neurological and psychiatric disorders such as Alzheimer's disease and Dravet syndrome, where it has shown potential in improving cognitive function and reducing epileptiform activity.[5][6][7]
Q3: What are the recommended solvent and storage conditions for this compound?
For in vitro studies, this compound can be dissolved in DMSO.[1] Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[8] For in vivo experiments, specific formulations are required (see In Vivo Troubleshooting section).
Q4: Does this compound have any known off-target effects?
While this compound is selective for GluN2A-containing NMDA receptors, researchers should always consider the possibility of off-target effects, as with any pharmacological tool. It is advisable to include appropriate controls, such as experiments in GluN2A knockout animals or cells, to confirm that the observed effects are mediated by the intended target.
Troubleshooting Guides
Experimental variability can arise from multiple sources, including compound handling, assay conditions, and biological factors. This guide provides specific troubleshooting advice for common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
Issue 1: Inconsistent or No Potentiation of NMDA Receptor Activity in Cell-Based Assays (e.g., Calcium Imaging, Electrophysiology)
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for long-term storage.[8] |
| Incorrect Assay Conditions | Activity-Dependence: this compound is an activity-dependent PAM. Ensure your assay includes an appropriate concentration of an NMDA receptor agonist (e.g., glutamate or NMDA) to stimulate the receptor. The potentiation by this compound will not be observed in the absence of agonist activation.[1] Co-agonist Requirement: NMDA receptors require a co-agonist (glycine or D-serine) for activation. Ensure your assay buffer contains a saturating concentration of a co-agonist. |
| Cell Health and Passage Number | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase. High passage numbers can lead to changes in receptor expression and cellular signaling. Monitor cell viability throughout the experiment. |
| Subunit Expression | Confirm that the cell line used expresses the GluN2A subunit of the NMDA receptor. The effect of this compound is dependent on the presence of this subunit. |
| Assay-Specific Issues | Calcium Imaging: Ensure proper loading of the calcium indicator dye and that the baseline fluorescence is stable before adding this compound and the agonist.[3] Electrophysiology: Check the quality of the seal and the health of the patched cell. Ensure stable baseline currents before drug application. Be aware of potential rundown of NMDA receptor currents over time. |
Issue 2: High Background Signal or Apparent Cytotoxicity in Cell-Based Assays
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has limited aqueous solubility. Ensure the final concentration of DMSO in the assay medium is low (typically <0.1%) to prevent precipitation. Visually inspect the solution for any signs of precipitation. |
| Excitotoxicity | Prolonged or excessive activation of NMDA receptors can lead to excitotoxicity and cell death. Optimize the concentration of the NMDA receptor agonist and the duration of the experiment to minimize excitotoxicity. Consider using a lower concentration of this compound. |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Use the lowest possible concentration of DMSO in your final assay buffer. Include a vehicle control (DMSO alone) to assess solvent toxicity. |
In Vivo Experiment Troubleshooting
Issue 3: High Variability in Pharmacokinetic (PK) or Pharmacodynamic (PD) Responses
| Potential Cause | Troubleshooting Steps |
| Improper Formulation | This compound requires a specific vehicle for in vivo administration due to its low aqueous solubility. A commonly used formulation is a suspension in a vehicle such as 0.5% methylcellulose in water. Ensure the compound is uniformly suspended before each administration. Inconsistent suspension can lead to variable dosing. |
| Route of Administration | The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the PK profile. Ensure consistent administration technique across all animals. |
| Animal-to-Animal Variability | Biological variability between animals is expected. Use a sufficient number of animals per group to achieve statistical power. Monitor animal health, as underlying health issues can affect drug metabolism and response. |
| Anesthetic Interactions | If surgical procedures are involved, be aware that some anesthetics can interact with NMDA receptors and may influence the effects of this compound.[9][10][11][12] Choose an anesthetic with minimal impact on the glutamatergic system if possible, and keep the anesthetic regimen consistent across all animals. |
Issue 4: Unexpected Behavioral Effects or Lack of Efficacy
| Potential Cause | Troubleshooting Steps |
| Dose Selection | The dose-response relationship for this compound may be complex. Perform a dose-response study to identify the optimal dose for the desired effect in your specific animal model and behavioral paradigm. Higher doses may lead to sedative effects or other off-target responses.[13] |
| Timing of Behavioral Testing | The timing of the behavioral test relative to this compound administration is critical and should be based on the compound's pharmacokinetic profile. Conduct pilot studies to determine the optimal time window for observing the desired behavioral effects. |
| Behavioral Paradigm Sensitivity | Not all behavioral tasks may be sensitive to the effects of this compound. The choice of the behavioral paradigm should be based on the specific hypothesis being tested and the known role of GluN2A receptors in that behavior. |
| Species Differences | Pharmacokinetic and pharmacodynamic properties of this compound may differ between species. Data from one species may not be directly translatable to another. |
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Receptor Subunit | EC₅₀ |
| GluN2A | 21 nM[1][8] |
| GluN2C | 7.4 µM[8] |
| GluN2D | 6.2 µM[8] |
Table 2: In Vivo Mouse Pharmacokinetic Parameters of this compound (Oral Dosing)
| Dose (mg/kg) | Unbound Cmax (nM) |
| 1 | 5[1] |
| 3 | 12[1] |
| 10 | 46[1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for recording NMDA receptor currents in cultured neurons or brain slices.
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[2] Continuously bubble with 95% O₂/5% CO₂.
-
Intracellular Solution: (in mM) 130 K-Gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Phosphocreatine. Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
-
-
Recording Procedure:
-
Prepare brain slices (250-300 µm) or cultured neurons.
-
Transfer a slice or coverslip to the recording chamber and perfuse with aCSF at 1.5-2 mL/min.[14]
-
Pull recording pipettes from borosilicate glass to a resistance of 3-7 MΩ when filled with intracellular solution.[14]
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of NMDA receptors.
-
Apply an NMDA receptor agonist (e.g., 100 µM NMDA) and co-agonist (e.g., 10 µM glycine) to elicit a baseline current.
-
After a stable baseline is achieved, co-apply this compound with the agonists to measure the potentiation of the NMDA receptor current.
-
Calcium Imaging Assay
This protocol is for measuring changes in intracellular calcium in response to NMDA receptor activation and modulation by this compound.
-
Cell Preparation:
-
Plate cells expressing GluN2A-containing NMDA receptors in a 96- or 384-well black-walled, clear-bottom plate.
-
Grow cells to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in a physiological buffer (e.g., HBSS).
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate at 37°C for 30-60 minutes in the dark.[15]
-
Wash the cells with the physiological buffer to remove excess dye.
-
-
Imaging:
-
Acquire a stable baseline fluorescence reading.
-
Add this compound (or vehicle) to the wells and incubate for the desired pre-incubation time.
-
Add the NMDA receptor agonist and co-agonist and immediately begin recording the change in fluorescence intensity over time.
-
Morris Water Maze (MWM)
This protocol is for assessing spatial learning and memory in rodents.
-
Apparatus:
-
A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 20-22°C.
-
A hidden escape platform submerged ~1 cm below the water surface.
-
Distal visual cues are placed around the room.
-
-
Procedure:
-
Acquisition Phase:
-
Conduct 4 trials per day for 5-7 consecutive days.
-
For each trial, gently place the mouse into the pool facing the wall at one of four randomized start locations (N, S, E, W).
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Place the mouse in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Contextual Fear Conditioning
This protocol is for assessing fear-associated learning and memory.
-
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild electric foot shock.
-
A video camera to record the animal's behavior.
-
-
Procedure:
-
Training Day:
-
Place the mouse in the conditioning chamber and allow it to explore for a habituation period (e.g., 2-3 minutes).
-
Deliver a series of foot shocks (e.g., 2-3 shocks, 0.5-1.0 mA, 1-2 seconds duration) paired with the context.
-
-
Testing Day:
-
24 hours after training, return the mouse to the same conditioning chamber.
-
Record the amount of time the mouse spends "freezing" (i.e., complete immobility except for respiration) over a set period (e.g., 5 minutes). Increased freezing behavior is a measure of fear memory.
-
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound as a positive allosteric modulator of the NMDA receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 4. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. rsds.org [rsds.org]
- 10. Modulation of NMDA receptor function by ketamine and magnesium. Part II: interactions with volatile anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. General anesthetic agents induce neurotoxicity through astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Volatile anesthetics and glutamate activation of N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. Frontiers | Contextual Fear Memory Maintenance Changes Expression of pMAPK, BDNF and IBA-1 in the Pre-limbic Cortex in a Layer-Specific Manner [frontiersin.org]
GNE-0723 Technical Support Center: Mitigating Off-Target Effects
Welcome to the technical support resource for GNE-0723. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for using this compound effectively while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, brain-penetrant positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary target is the GluN2A subunit.[2][4] Unlike agonists that directly activate the receptor, this compound binds to an allosteric site and enhances the receptor's response to its endogenous ligands, glutamate and glycine (or D-serine).[3][4] It primarily acts by slowing the deactivation of the NMDA receptor current, thereby potentiating synaptic responses in an activity-dependent manner.[5][6]
Q2: What are the known off-target binding sites for this compound?
This compound is highly selective for the GluN2A subunit. It displays at least 250-fold selectivity against GluN2B-containing NMDA receptors and AMPA receptors.[6] However, at significantly higher concentrations, it can modulate other GluN2 subunits. The primary off-target concern is its activity at GluN2C and GluN2D subunits at micromolar concentrations, which are substantially higher than its effective concentration for GluN2A.[7]
Q3: How can I be sure I am observing an on-target GluN2A effect?
To confirm that the observed effects are mediated by GluN2A, consider the following experimental controls:
-
Use a Low Concentration: Apply this compound at concentrations close to its EC50 for GluN2A (~21 nM) to avoid engaging GluN2C/D.[2][7]
-
Genetic Knockout/Knockdown: The most definitive control is to use GluN2A knockout (KO) models or apply siRNA/shRNA to reduce GluN2A expression. The effects of this compound should be abolished or significantly reduced in these systems.
-
Pharmacological Blockade: While specific GluN2A antagonists are not widely available, comparing the effects of this compound in the presence of a general NMDA receptor antagonist (like APV) can confirm the effect is NMDA receptor-dependent.[1]
Troubleshooting Guide
Problem 1: I am not observing any potentiation of NMDA receptor currents.
-
Is your system sufficiently stimulated? this compound's effect is use-dependent.[5][6][8] This means the potentiation builds with repeated receptor activation. Ensure your experimental protocol includes repeated, rapid application of glutamate (e.g., trains of stimulation) to observe the full effect. A single application may only reveal a modest slowing of current deactivation.[5]
-
Have you confirmed the presence of GluN2A? The expression of GluN2A subunits can vary significantly between different brain regions, neuronal cell types, and developmental stages.[3] Confirm that your experimental system (e.g., cell line, primary neuron culture) expresses sufficient levels of the GluN2A subunit.
-
Has the compound degraded? Check the storage conditions and age of your this compound stock solution. It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[7]
Problem 2: My results are highly variable between experiments.
-
Inconsistent Stimulation Protocol: Due to the use-dependent nature of this compound, minor variations in the timing or frequency of glutamate application can lead to significant differences in the level of potentiation.[5] Standardize your stimulation protocol meticulously.
-
Differential Effects on Neuronal Subtypes: this compound potentiates NMDA receptors on both excitatory (pyramidal) and inhibitory (e.g., Parvalbumin-positive) neurons.[6][9] The overall network effect depends on the balance of excitation and inhibition in your specific preparation. This can lead to complex outcomes. To isolate effects, consider using pharmacological blockers for GABA-A receptors (e.g., bicuculline) to study excitatory neurotransmission alone.[1]
-
In vivo Pharmacokinetics: When performing in vivo studies, ensure consistent dosing and timing. Although this compound has stable plasma and brain levels for up to 24 hours post-dose, the peak concentration and time to reach it should be considered.[5]
Data Summary
Table 1: Selectivity Profile of this compound This table summarizes the effective concentrations (EC50) of this compound for different NMDA receptor subunits. Use this data to select concentrations that maximize on-target activity while minimizing off-target effects.
| Subunit Target | EC50 | Reference(s) |
| GluN2A | 21 nM | [2][7] |
| GluN2C | 7.4 µM (7400 nM) | [7] |
| GluN2D | 6.2 µM (6200 nM) | [7] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice (Oral Dosing) This table provides key pharmacokinetic data to guide dose selection for in vivo experiments. Doses should be chosen to achieve unbound brain concentrations within the selective range for GluN2A.
| Oral Dose (mg/kg) | Calculated Unbound Cmax (nM) | Reference(s) |
| 1 | 5 | [5] |
| 3 | 12 | [5] |
| 10 | 46 | [5] |
Visualized Workflows and Pathways
Caption: Mechanism of this compound as a positive allosteric modulator (PAM) of the GluN2A-containing NMDA receptor.
Caption: Logic diagram for troubleshooting common experimental issues encountered with this compound.
Key Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Potentiation via Whole-Cell Electrophysiology
-
Preparation: Prepare brain slices (e.g., cortical or hippocampal) or cultured neurons known to express GluN2A.
-
Recording Setup:
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Use an external solution containing a GABA-A receptor antagonist (e.g., bicuculline) and an AMPA receptor antagonist (e.g., CNQX) to isolate NMDA receptor-mediated currents.[1] The external solution should also contain glycine (or D-serine) as a co-agonist.
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor.
-
-
Baseline Measurement:
-
Evoke NMDA receptor excitatory postsynaptic currents (EPSCs) using an extracellular stimulating electrode or by puffing glutamate.
-
Establish a stable baseline response using a consistent inter-stimulus interval (e.g., every 30-90 seconds).[5]
-
-
This compound Application:
-
Data Analysis:
Protocol 2: In Vivo Dose Selection and Administration for Mouse Studies
-
Objective: To achieve a target unbound brain concentration of this compound that is selective for GluN2A (e.g., 10-50 nM).
-
Dose Calculation:
-
Based on published pharmacokinetic data (see Table 2), an oral dose of 3-10 mg/kg is expected to yield unbound Cmax concentrations of 12-46 nM in mice.[5]
-
Select a dose within this range based on the desired level of target engagement.
-
-
Vehicle Preparation:
-
This compound can be dissolved in DMSO to create a stock solution.[2]
-
For final administration (e.g., oral gavage), the DMSO stock should be diluted in an appropriate vehicle, such as a solution of saline, Tween 80, and/or PEG. The final concentration of DMSO should be minimized.
-
-
Administration and Timing:
-
Administer the calculated dose to the mice via the chosen route (e.g., oral gavage).
-
This compound exhibits stable brain and plasma concentrations for at least 24 hours.[5] Behavioral testing or ex vivo analysis can be conducted within this window. For acute effects, a time point of 1-4 hours post-dose is a common starting point.
-
-
Verification (Optional but Recommended):
-
If possible, conduct satellite pharmacokinetic studies in your specific mouse strain to confirm that the desired unbound brain concentrations are achieved with your dosing regimen.
-
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: GNE-0723 & Neuronal Excitability
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the effects of GNE-0723 on neuronal excitability during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2A subunit.[1][2] Its primary action is to enhance the function of these receptors, leading to an increase in NMDA receptor-mediated currents.[3][4][5] This potentiation occurs with an EC50 of approximately 21 nM.[1]
Q2: How does this compound affect neuronal excitability?
By enhancing the function of GluN2A-containing NMDA receptors, this compound increases the influx of cations (including Ca2+) in response to glutamate. This leads to neuronal depolarization, which can increase the likelihood of action potential firing and thus heighten neuronal excitability.[6][7]
Q3: Why is it important to control for this compound's effects on neuronal excitability?
If your research aims to investigate the downstream signaling pathways of GluN2A activation independent of changes in overall neuronal firing, the direct impact of this compound on excitability can be a significant confounding factor. Uncontrolled changes in excitability can mask or mimic the specific molecular effects you are trying to measure.
Q4: What are the key negative controls to ensure the observed effects are due to this compound's on-target activity?
The most definitive negative control is the use of GluN2A knockout (KO) mice or cells.[8][9] In these models, the effects of this compound on neuronal excitability should be absent, confirming that its action is dependent on the GluN2A subunit.
Q5: How can I block the effects of this compound to confirm its mechanism?
The effects of this compound can be blocked by co-application of a non-selective NMDA receptor antagonist, such as D-AP5 (D-2-amino-5-phosphonopentanoate).[10] This demonstrates that the observed changes in excitability are mediated through NMDA receptor potentiation.
Troubleshooting Guides
Issue 1: Unexpectedly large increases in neuronal firing in vitro.
-
Possible Cause: The concentration of this compound may be too high for your specific cell type or experimental conditions, leading to excessive NMDA receptor potentiation.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of this compound for your experiment. Start with a low concentration (e.g., 10-30 nM) and titrate up.[3]
-
Control for Endogenous Glutamate: Be aware of the concentration of glutamate in your culture medium, as this compound's effect is dependent on the presence of the agonist.
-
Co-application with an Antagonist: To confirm that the increased firing is NMDA receptor-dependent, co-apply this compound with a competitive NMDA receptor antagonist like D-AP5.
-
Issue 2: Difficulty isolating downstream signaling events from changes in excitability.
-
Possible Cause: The experimental design does not adequately separate the direct effects of this compound on ion flux from its intended effects on a specific signaling cascade.
-
Troubleshooting Steps:
-
Pharmacological Blockade: Use an NMDA receptor antagonist to block the this compound-induced increase in excitability. This allows you to assess whether the downstream signaling event persists.
-
Biochemical Assays: Utilize experimental readouts that are less directly dependent on neuronal firing, such as measuring changes in protein phosphorylation or gene expression at time points before significant changes in excitability occur.
-
Use of Genetically Encoded Sensors: Employ genetically encoded reporters for specific signaling pathways (e.g., CREB activity) to monitor pathway activation in real-time and correlate it with changes in neuronal activity.
-
Issue 3: Inconsistent results in vivo.
-
Possible Cause: Variability in drug delivery, metabolism, or off-target effects.
-
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Ensure consistent brain exposure to this compound by performing pharmacokinetic studies to determine the optimal dosing regimen. A dose of 3 mg/kg has been shown to be effective in mice.[11]
-
Use of GluN2A KO mice: As the definitive negative control, demonstrate that the observed in vivo effects are absent in GluN2A KO mice.[8][9]
-
Behavioral Controls: Include a comprehensive battery of behavioral tests to assess for potential off-target effects on locomotion, anxiety, or other behaviors that could confound your primary endpoint.
-
Data Presentation
Table 1: In Vitro Effects of this compound on NMDA Receptor Currents
| Cell Type | This compound Concentration | Peak Current Increase (%) | Current Area Increase (%) | Decay Time Increase (%) | Reference |
| Pyramidal Neurons | 0.3 µM | 196 ± 68 | 289 ± 112 | 177 ± 28 | [4] |
| Pyramidal Neurons | 1.0 µM | 243 ± 62 | 419 ± 147 | 244 ± 80 | [4] |
| PV-Interneurons | 0.3 µM | 152 ± 32 | 194 ± 52 | 124 ± 11 | [4] |
| PV-Interneurons | 1.0 µM | 155 ± 36 | 275 ± 77 | 208 ± 36 | [4] |
Table 2: In Vivo Dosing and Effects of this compound
| Animal Model | This compound Dose | Route of Administration | Key Effect | Reference |
| Wild-type Mice | 3 mg/kg | Oral | Reduced low-frequency (12-20 Hz) oscillations | [5][8] |
| Wild-type Mice | 6 mg/kg | Oral | Reduced rearings | [8] |
| Wild-type Mice | 10 mg/kg | Oral | Reduced ambulatory activity | [8] |
| GluN2A KO Mice | 3, 6, 10 mg/kg | Oral | No significant effect on locomotor activity | [8] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Control for this compound's Effect on Neuronal Excitability
Objective: To isolate the downstream effects of this compound from its direct impact on neuronal excitability using an NMDA receptor antagonist.
Methodology:
-
Cell Preparation: Prepare primary neuronal cultures or acute brain slices as per your standard protocol.
-
Baseline Recording: Obtain a stable whole-cell patch-clamp recording from a neuron of interest. Record baseline spontaneous or evoked synaptic activity and intrinsic membrane properties (e.g., resting membrane potential, input resistance, action potential firing in response to current injection).
-
This compound Application: Perfuse the cells with a known concentration of this compound (e.g., 0.3 µM) and record the changes in neuronal excitability.
-
Co-application of Antagonist: Following the characterization of this compound's effects, co-perfuse with this compound and a saturating concentration of D-AP5 (e.g., 50 µM).
-
Data Analysis: Compare the neuronal activity and your downstream readout of interest (e.g., a specific signaling molecule) in the presence of this compound alone versus the co-application with D-AP5. The reversal of the excitability phenotype by D-AP5 confirms the on-target NMDA receptor-mediated effect.
Protocol 2: In Vivo Control for this compound's On-Target Effects
Objective: To confirm that the observed in vivo effects of this compound are mediated by GluN2A-containing NMDA receptors.
Methodology:
-
Animal Models: Use both wild-type and GluN2A knockout mice.
-
Drug Administration: Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle to both genotypes.
-
Behavioral or Electrophysiological Readout: Perform your primary in vivo experiment (e.g., behavioral task, EEG recording).
-
Data Analysis: Compare the effects of this compound in wild-type mice to its effects (or lack thereof) in GluN2A KO mice. The absence of a significant effect in the KO animals provides strong evidence for on-target activity.[8]
Visualizations
Caption: Signaling pathway of this compound's action on GluN2A-containing NMDA receptors.
Caption: Experimental workflow for isolating downstream effects of this compound.
Caption: Troubleshooting logic for this compound-induced hyperexcitability.
References
- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 2. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Control of neuronal excitability by NMDA-type glutamate receptors in early developing binaural auditory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMDA receptor GluN2A subunit deletion protects against dependence-like ethanol drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
GNE-0723 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing GNE-0723 dose-response curve experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Understanding this compound
This compound is a potent and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit.[1][2][3] It is a brain-penetrant compound that has shown potential in preclinical models of neurological disorders such as Dravet syndrome and Alzheimer's disease.[4][5][6] Unlike an inhibitor, a PAM enhances the receptor's response to its endogenous ligand, glutamate. This is a critical distinction for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator of the NMDA receptor, with high selectivity for the GluN2A subunit.[3][7] It binds to a site on the receptor distinct from the glutamate or glycine binding sites. This binding potentiates the receptor's response to glutamate, enhancing ion flow through the channel.[2][8]
Q2: What is the reported EC50 for this compound?
A2: The reported half-maximal effective concentration (EC50) for this compound is approximately 21 nM for the GluN2A subunit.[3][9]
Q3: In what type of assays can I evaluate this compound activity?
A3: The activity of this compound can be assessed using various in vitro and in vivo methods. Common in vitro assays include two-electrode voltage clamp experiments in Xenopus oocytes expressing specific NMDA receptor subunits and calcium imaging or patch-clamp electrophysiology in neuronal cell cultures.[1][8] In vivo studies in mouse models have utilized electroencephalography (EEG) and behavioral tests to assess its effects on brain activity and cognitive function.[4][5]
Q4: What are the key considerations for a cell-based this compound dose-response assay?
A4: Key considerations include:
-
Cell Line: Use a cell line expressing recombinant GluN1 and GluN2A subunits or primary neuronal cultures with a known presence of GluN2A-containing NMDA receptors.
-
Agonist Concentration: The concentration of the co-agonists, glutamate and glycine, will significantly impact the apparent potency of this compound. It is crucial to use a sub-maximal agonist concentration to observe potentiation.
-
Cell Health: Ensure cells are healthy and in a consistent growth phase to minimize variability.
-
Compound Solubility: this compound is soluble in DMSO.[3] Ensure it is fully dissolved and diluted appropriately to avoid precipitation in the assay medium.
Troubleshooting Guide for this compound Dose-Response Curves
This guide addresses common issues encountered when generating a dose-response curve for this compound.
Problem 1: No or very low potentiation observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Agonist Concentration | The concentration of glutamate and/or glycine may be too high, leading to a maximal receptor response that cannot be further potentiated. Determine the EC20-EC30 of glutamate for your assay system and use that concentration. |
| Incorrect Receptor Subunit Expression | The cell line may not be expressing the GluN2A subunit, or the expression level may be too low. Verify the expression of GluN1 and GluN2A subunits using techniques like Western blotting or qPCR. |
| Compound Instability or Precipitation | This compound may have degraded due to improper storage or precipitated out of solution. Ensure proper storage conditions (-80°C for long-term solvent stocks) and check for any visible precipitates in your dilutions.[9] Prepare fresh dilutions for each experiment. |
| Cell Health Issues | Unhealthy or overly dense cell cultures can lead to inconsistent results. Ensure cells are healthy, plated at a consistent density, and not overgrown. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Plating | Uneven cell distribution across the plate will lead to variable results. Ensure a homogeneous cell suspension before plating and use consistent plating volumes. |
| Pipetting Errors | Inaccurate pipetting of this compound dilutions or agonists will introduce significant variability. Use calibrated pipettes and ensure proper mixing of all solutions. |
| Edge Effects | Wells on the edge of the plate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells of the plate for experimental data points; instead, fill them with sterile buffer or media. |
Problem 3: The dose-response curve has a very shallow or steep slope.
| Possible Cause | Troubleshooting Step |
| Shallow Slope (Hill Slope < 1) | This may indicate issues with compound solubility at higher concentrations, complex biological responses, or assay artifacts. Ensure this compound is fully soluble across the tested concentration range. |
| Steep Slope (Hill Slope > 1.5) | A steep slope might suggest positive cooperativity in binding, but can also be an artifact of a narrow effective concentration range. Ensure your dose range is wide enough to capture the full curve, spanning at least 4-5 orders of magnitude. |
Experimental Protocols
Key Experimental Data Summary
| Parameter | Value | Reference |
| Target | NMDA Receptor (GluN2A subunit) | [1][3] |
| Mechanism of Action | Positive Allosteric Modulator (PAM) | [2][9] |
| EC50 (GluN2A) | 21 nM | [3][9] |
| Solubility | Soluble in DMSO | [3] |
| Storage (in solvent) | -80°C for up to 6 months | [9] |
Detailed Methodology: In Vitro Calcium Flux Assay for this compound Dose-Response Curve Generation
This protocol outlines a general procedure for determining the EC50 of this compound using a calcium flux assay in a cell line expressing human GluN1/GluN2A NMDA receptors.
-
Cell Plating:
-
Plate HEK293 cells stably expressing GluN1/GluN2A subunits in a black-walled, clear-bottom 96-well plate at a density of 50,000-80,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in a suitable assay buffer to generate a concentration range from 1 pM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
-
Calcium Indicator Loading:
-
Remove the cell culture medium and wash the cells once with a magnesium-free assay buffer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the this compound dilutions to the respective wells and pre-incubate for 15-30 minutes.
-
Prepare a solution of glutamate and glycine at a concentration that elicits a 20-30% maximal response (EC20-EC30). This concentration needs to be predetermined for your specific cell line and assay conditions.
-
Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence for 5-10 seconds.
-
Inject the glutamate/glycine solution and continue to measure the fluorescence intensity for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by setting the response of the agonist-only wells to 0% potentiation and the maximal response observed with this compound to 100%.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound dose-response curves.
Caption: Experimental workflow for a this compound calcium flux assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: GNE-0723 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the in vivo efficacy of GNE-0723, a selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the NMDA receptor, specifically targeting the GluN2A subunit.[1][2] It enhances the receptor's response to the endogenous co-agonists, glutamate and glycine.[3] Its mechanism of action involves slowing the deactivation of the NMDA receptor current rather than increasing the peak current, which potentiates synaptic responses in a use-dependent manner.[4]
Q2: What are the key pharmacokinetic properties of this compound in rodents?
A2: this compound exhibits favorable pharmacokinetic properties for in vivo studies. It is brain-penetrant with excellent oral bioavailability.[4][5] In mice, oral administration results in dose-linear plasma concentrations.[4] It demonstrates low clearance, leading to stable and sustained plasma and brain levels for at least 24 hours after a single dose.[4] Notably, there is a lack of active efflux from the brain, resulting in similar unbound concentrations in both plasma and brain.[4]
Q3: What preclinical models has this compound shown efficacy in?
A3: this compound has demonstrated therapeutic potential in mouse models of Dravet syndrome and Alzheimer's disease.[1][6] In these models, it has been shown to reduce aberrant low-frequency brain oscillations, suppress epileptiform discharges, and improve cognitive functions, including learning and memory.[1][6]
Q4: Does this compound have any known off-target effects?
A4: While this compound is highly selective for GluN2A-containing NMDA receptors, some activity at AMPA receptors has been noted, particularly at higher concentrations. A related compound, GNE-5729, was developed with improved selectivity against AMPA receptors. Researchers should be mindful of potential AMPA receptor-mediated effects in their experimental design and interpretation.
Q5: What are the recommended doses for in vivo studies in mice?
A5: The effective dose of this compound in mice can vary depending on the experimental paradigm. Doses ranging from 3 mg/kg to 10 mg/kg have been used in published studies.[7] A dose of 3 mg/kg has been shown to be effective in modulating brain oscillatory rhythms and reducing epileptiform discharges without significantly altering locomotor activity.[7][8] Higher doses (6 and 10 mg/kg) have been observed to reduce locomotor activity.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of behavioral effect at expected doses. | 1. Suboptimal brain exposure: Issues with formulation, administration, or individual animal metabolism. 2. Target engagement not achieved: Insufficient concentration of this compound at the NMDA receptor. 3. Behavioral paradigm insensitivity: The chosen behavioral test may not be suitable to detect the effects of GluN2A modulation. | 1. Verify formulation and administration: Ensure proper solubilization and accurate dosing. Consider performing satellite pharmacokinetic studies to confirm brain and plasma concentrations. 2. Increase dose: A dose-response study may be necessary to determine the optimal dose for the specific model and endpoint. 3. Refine behavioral paradigm: Select behavioral assays known to be sensitive to NMDA receptor function. Ensure proper animal handling and environmental controls to reduce variability. |
| Unexpected or adverse behavioral effects (e.g., sedation, hyperactivity). | 1. Dose is too high: Higher doses of this compound can lead to hypoactivity.[7] 2. Off-target effects: At higher concentrations, effects on other receptors like AMPA receptors could contribute to the observed phenotype. 3. Interaction with other experimental factors: Anesthesia or other co-administered substances could interact with this compound. | 1. Reduce the dose: Titrate the dose to a level that provides the desired therapeutic effect without causing adverse events. 2. Assess off-target engagement: If possible, measure the effects on other potential targets. Consider using a more selective compound if available. 3. Review experimental protocol: Carefully consider any potential interactions with other substances or procedures. |
| High variability in experimental results. | 1. Inconsistent drug administration: Variability in oral gavage or injection technique. 2. Animal-to-animal differences: Natural biological variation in metabolism and drug response. 3. Environmental stressors: Stress can significantly impact animal behavior and physiology. | 1. Standardize administration procedures: Ensure all personnel are properly trained in the chosen administration technique. 2. Increase sample size: A larger number of animals per group can help to overcome individual variability. 3. Acclimatize animals and minimize stress: Allow for a sufficient acclimatization period and handle animals consistently and gently. |
| Difficulty replicating published findings. | 1. Differences in animal models: Strain, age, and sex of the animals can influence drug response. 2. Variations in experimental protocols: Subtle differences in housing, diet, light-dark cycle, and behavioral testing procedures. 3. Compound quality: Purity and stability of the this compound batch. | 1. Carefully match animal models: Use the same strain, age, and sex as in the original study, if possible. 2. Standardize protocols: Adhere as closely as possible to the published methodology. 3. Verify compound integrity: Use a reputable supplier and confirm the purity and stability of the compound. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Wild-Type Mice Following a Single Oral Dose
| Dose (mg/kg) | Unbound Cmax in Plasma (nM) | Unbound Brain Concentration at 24h (nM) |
| 1 | 5 | ~5 |
| 3 | 12 | ~10 |
| 10 | 46 | ~40 |
| Data summarized from Hanson et al., 2020.[4] |
Table 2: Effects of this compound on Locomotor Activity in Wild-Type Mice
| Dose (mg/kg) | Ambulatory Activity (relative to vehicle) | Rearing Activity (relative to vehicle) |
| 3 | No significant change | No significant change |
| 6 | Reduced | Significantly reduced |
| 10 | Significantly reduced | Significantly reduced |
| Data summarized from Hanson et al., 2020.[7] |
Experimental Protocols
Protocol 1: Formulation and Oral Administration of this compound in Mice
-
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Scale, weigh boats, and appropriate personal protective equipment (PPE)
-
Sonicator or vortex mixer
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Accurately weigh the this compound powder.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh on the day of the experiment.
-
Accurately weigh each mouse before dosing.
-
Calculate the volume of the this compound suspension to be administered to each mouse based on its weight and the desired dose (typically 5-10 mL/kg).
-
Gently restrain the mouse and administer the suspension via oral gavage. Ensure the gavage needle is inserted correctly to avoid injury.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Open Field Test to Assess Locomotor Activity
-
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm) with automated beam-break detection system or video tracking software.
-
70% ethanol for cleaning.
-
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle as described in Protocol 1.
-
At the desired time point post-dosing (e.g., 30 minutes), gently place the mouse in the center of the open field arena.
-
Record locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to measure include total distance traveled, ambulatory time, and rearing frequency.
-
After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.
-
Analyze the data using appropriate statistical methods to compare the different treatment groups.
-
Mandatory Visualizations
Caption: this compound signaling pathway modulation.
Caption: In vivo experimental workflow for this compound.
Caption: Troubleshooting logic for lack of efficacy.
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GNE-0723 Electrophysiology Technical Support Center
Welcome to the technical support center for GNE-0723, a positive allosteric modulator (PAM) of GluN2A-containing NMDA receptors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during electrophysiological experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) that selectively binds to NMDA receptors containing the GluN2A subunit.[1] It enhances the receptor's response to the agonist glutamate, leading to an increased influx of calcium and sodium ions.[2] This potentiation is use-dependent, meaning it has a more significant effect on active synapses.[3][4]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at -20°C and solutions in DMSO at -80°C.
Q3: What are the typical working concentrations for this compound in electrophysiology experiments?
A3: The effective concentration of this compound can vary depending on the experimental preparation. In brain slice recordings, concentrations between 0.3 µM and 1.0 µM have been shown to robustly potentiate NMDA receptor-mediated currents.[5] For in vivo studies, oral dosing of 3 mg/kg has been used, resulting in unbound brain concentrations that are pharmacologically active.
Q4: How does this compound affect the kinetics of NMDA receptor currents?
A4: this compound has been shown to slow the deactivation of NMDA receptor currents.[3] This leads to a prolongation of the excitatory postsynaptic current (EPSC), which contributes to its overall potentiating effect.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound on NMDA receptor currents. | Incorrect drug concentration: The concentration may be too low to elicit a response. | Verify the final concentration in your recording solution. Consider performing a concentration-response curve to determine the optimal concentration for your specific preparation. |
| Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | Ensure that this compound is stored correctly and that fresh solutions are prepared regularly. | |
| Low level of synaptic activity: As a use-dependent modulator, this compound requires synaptic activity to exert its full effect. | Increase the frequency of synaptic stimulation to promote the active state of the NMDA receptors. | |
| Unexpected changes in neuronal excitability or cell death. | Excitotoxicity: Prolonged or excessive potentiation of NMDA receptors can lead to excitotoxicity and neuronal damage. | Reduce the concentration of this compound or the duration of its application. Monitor cell health throughout the experiment. |
| Off-target effects: At high concentrations, the possibility of off-target effects increases. | Use the lowest effective concentration of this compound. Consider including control experiments with a structurally distinct GluN2A PAM if available. | |
| Variability in the potentiation effect between experiments. | Differences in experimental conditions: Factors such as temperature, pH, and the age of the preparation can influence the effect of this compound. | Maintain consistent experimental parameters across all recordings. |
| Use-dependent nature of the drug: The degree of potentiation can depend on the preceding synaptic activity. | Standardize the stimulation protocol before and during the application of this compound. | |
| Precipitation of this compound in aqueous recording solution. | Low solubility in aqueous solutions: this compound is highly soluble in DMSO but may precipitate in aqueous buffers. | Ensure that the final concentration of DMSO in the recording solution is kept low (typically <0.1%) and that the solution is well-mixed. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. |
Data Presentation
Table 1: Effects of this compound on Evoked NMDAR EPSCs in Pyramidal Neurons
| Concentration | Peak Amplitude (% increase) | Area (% increase) | Decay Time (% increase) |
| 0.3 µM | 196 ± 68% | 289 ± 112% | 177 ± 28% |
| 1.0 µM | 243 ± 62% | 419 ± 147% | 244 ± 80% |
Table 2: Effects of this compound on Evoked NMDAR EPSCs in PV-Positive Interneurons
| Concentration | Peak Amplitude (% increase) | Area (% increase) | Decay Time (% increase) |
| 0.3 µM | 152 ± 32% | 194 ± 52% | 124 ± 11% |
| 1.0 µM | 155 ± 36% | 275 ± 77% | 208 ± 36% |
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Brain Slices
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate. Visualize neurons using a microscope with infrared differential interference contrast optics.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Internal Solution: A typical internal solution may contain (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314, with pH adjusted to 7.3 and osmolarity to 290 mOsm.
-
Recording: Obtain a gigaseal (>1 GΩ) on a target neuron and establish a whole-cell configuration. Clamp the neuron at a holding potential of -70 mV.
-
EPSC Evoked Protocol: Place a stimulating electrode in the vicinity of the recorded neuron to evoke synaptic responses. To isolate NMDA receptor-mediated currents, perform recordings at a holding potential of +40 mV in the presence of an AMPA receptor antagonist (e.g., CNQX) and a GABA-A receptor antagonist (e.g., picrotoxin).
-
This compound Application: After establishing a stable baseline of evoked EPSCs for at least 10 minutes, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Data Analysis: Record and analyze the amplitude, area, and decay kinetics of the NMDA receptor-mediated EPSCs before and after the application of this compound.
Extracellular Field Potential Recordings
-
Slice Preparation and Recovery: Follow the same procedure as for patch-clamp recordings.
-
Recording Setup: Place the slice in a recording chamber and perfuse with oxygenated aCSF.
-
Electrode Placement: Position a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic layer where the synaptic response is generated (e.g., stratum radiatum of CA1).
-
Baseline Recording: Evoke field excitatory postsynaptic potentials (fEPSPs) by delivering single voltage pulses at a low frequency (e.g., 0.05 Hz). Adjust the stimulation intensity to elicit a fEPSP that is approximately 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.
-
This compound Application: Bath-apply this compound at the desired concentration and continue to record fEPSPs.
-
Data Analysis: Measure the slope of the fEPSP to quantify the synaptic strength. Compare the fEPSP slope before and after the application of this compound.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Electrophysiology Workflow.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
GNE-0723 In Vivo Experiments: A Technical Support Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing GNE-0723 in in vivo experiments. This compound is a potent and selective positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor and is a valuable tool for investigating the role of GluN2A in neurological processes. This guide offers troubleshooting advice and frequently asked questions to ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective positive allosteric modulator of the NMDA receptor, with high affinity for the GluN2A subunit.[1] It enhances the receptor's response to the endogenous agonist glutamate, rather than directly activating the receptor itself.[2][3] This mechanism allows for the potentiation of natural synaptic activity.[2][3] The EC50 of this compound for GluN2A is approximately 21 nM.[1][4]
Q2: Is this compound a "vehicle control"?
A2: No, this compound is an active pharmacological agent, not a vehicle control. A vehicle control is an inactive substance used as a baseline to compare the effects of the active drug. In experiments with this compound, the vehicle control would be the solution used to dissolve and administer this compound, but without the compound itself. For example, if this compound is formulated in a solution of DMSO, PEG300, Tween-80, and saline, the vehicle control group would receive this same solution without this compound.
Q3: What is a recommended vehicle formulation for in vivo administration of this compound?
A3: A commonly used formulation for oral and intraperitoneal administration of this compound is a suspension in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] It is crucial to prepare the vehicle control using the exact same formulation.
Q4: What are the key pharmacokinetic properties of this compound?
A4: this compound is known for its excellent brain penetration and suitable pharmacokinetic properties for in vivo studies.[5][6] Following oral administration in mice, it demonstrates dose-linear plasma concentrations and maintains stable levels in both plasma and the brain for at least 24 hours.[6] This is attributed to its low clearance and lack of active efflux from the brain.[6]
Q5: What are the expected behavioral effects of this compound in mice?
A5: this compound has been shown to reduce locomotor activity in wild-type mice in a dose-dependent manner.[7] This effect is mediated by its action on GluN2A-containing NMDA receptors, as it does not alter the locomotor activity in GluN2A knockout mice.[7] Researchers should consider these potential effects when designing behavioral experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Improper mixing of solvents; exceeding solubility limit. | Prepare a stock solution of this compound in DMSO first. Then, add the other solvents (PEG300, Tween-80, saline) sequentially while mixing thoroughly after each addition.[4] Use of sonication can aid dissolution.[1] Ensure the final concentration does not exceed the recommended solubility. |
| Inconsistent behavioral or physiological results | Instability of the formulated this compound; improper administration. | It is recommended to prepare the working solution for in vivo experiments freshly on the day of use.[4] Stock solutions in DMSO can be stored at -80°C for up to 6 months.[4] Ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection) across all animals. |
| Unexpected changes in animal well-being (e.g., excessive sedation) | High dosage of this compound; vehicle toxicity. | Higher doses of this compound can suppress locomotor activity.[7] Conduct a dose-response study to determine the optimal dose for your experimental endpoint with minimal side effects. Always include a vehicle-only control group to assess any effects of the formulation itself. |
| No discernible effect of this compound treatment | Insufficient dosage; poor brain penetration (unlikely with this compound); inactive compound. | Verify the dosage calculations and administration accuracy. While this compound has good brain penetration,[6] ensure the chosen dose is sufficient to engage the target. Confirm the purity and activity of your this compound compound. |
Quantitative Data Summary
Table 1: this compound In Vitro Potency
| Target | EC50 |
| GluN2A | 21 nM[1][4] |
| GluN2C | 7.4 µM[4] |
| GluN2D | 6.2 µM[4] |
Table 2: this compound In Vivo Formulation for Oral/Intraperitoneal Administration [4]
| Component | Percentage by Volume | Role |
| DMSO | 10% | Initial solvent for this compound |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant |
| Saline | 45% | Diluent |
Table 3: Pharmacokinetic Parameters of this compound in Wild-Type Mice (Oral Dosing) [6]
| Dose | Unbound Cmax (Plasma) |
| 1 mg/kg | 5 nM |
| 3 mg/kg | 12 nM |
| 10 mg/kg | 46 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 1 mL working solution of this compound at a concentration of 4.75 mg/mL.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 47.5 mg/mL stock solution of this compound in DMSO. Weigh the appropriate amount of this compound and dissolve it in DMSO. Ensure it is fully dissolved. This stock solution can be stored at -80°C for up to 6 months.[4]
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 47.5 mg/mL this compound stock solution to the PEG300. Mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture. Mix thoroughly by vortexing.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly by vortexing. This will result in a suspended solution. If precipitation occurs, sonication may be used to aid dissolution.[4]
-
For the vehicle control group, follow the same procedure but substitute the this compound stock solution with 100 µL of pure DMSO.
-
Administer the freshly prepared solution to the animals via the desired route (e.g., oral gavage or intraperitoneal injection).
Visualizations
Caption: this compound acts as a positive allosteric modulator of the GluN2A-containing NMDA receptor.
Caption: A typical workflow for conducting in vivo experiments with this compound.
References
- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Refining GNE-0723 treatment protocols for chronic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GNE-0723 in chronic in vivo studies. The information is tailored for researchers, scientists, and drug development professionals to refine treatment protocols and address common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during long-term this compound experiments, presented in a question-and-answer format.
Question 1: We are observing high variability in the behavioral or physiological response to chronic this compound treatment. What are the potential causes and solutions?
Answer:
High variability in chronic studies can stem from several factors, from drug formulation to experimental design. Here’s a systematic approach to troubleshooting:
-
Formulation and Administration:
-
Inconsistent Formulation: Ensure the this compound formulation is prepared fresh and consistently for each administration, especially if using a suspension. For extended studies, consider the long-term stability of your chosen vehicle.
-
Improper Administration: Verify the accuracy and consistency of your dosing technique (e.g., oral gavage, intraperitoneal injection). Inconsistent administration can lead to significant variations in drug exposure.
-
-
Pharmacokinetics:
-
Individual Animal Differences: Metabolic rates and drug clearance can vary between animals. Consider including a larger sample size to account for this biological variability.
-
Time of Dosing: Administer this compound at the same time each day to minimize circadian effects on drug metabolism and animal behavior.
-
-
Experimental Design:
-
Acclimation and Habituation: Ensure all animals are properly acclimated to the housing conditions and habituated to the experimental procedures before starting chronic dosing.
-
Blinding: All experiments should be conducted in a blinded manner to prevent experimenter bias.
-
Question 2: We are concerned about potential off-target effects or toxicity in our long-term this compound study. What should we monitor?
Answer:
While this compound is a selective GluN2A PAM, long-term studies require careful monitoring for potential adverse effects.
-
General Health Monitoring:
-
Body Weight and Food/Water Intake: Monitor and record these parameters regularly. Significant changes can indicate general malaise or specific metabolic effects.
-
Clinical Observations: Daily cage-side observations for any changes in posture, grooming, activity levels, or the presence of any abnormal behaviors are crucial.
-
-
Behavioral Assessments:
-
Locomotor Activity: Higher doses of this compound have been shown to reduce locomotor activity.[1] Monitor for hypoactivity, which could be an on-target effect, or any signs of hyperactivity or stereotyped behaviors that might suggest off-target effects.
-
Anxiety-like Behaviors: Use standard behavioral tests like the elevated plus-maze or open field test to assess any anxiogenic or anxiolytic effects of chronic treatment.
-
-
Post-mortem Analysis:
-
Histopathology: At the end of the study, perform a thorough histopathological examination of key organs (brain, liver, kidneys) to identify any potential tissue damage.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the use of this compound in chronic studies.
Q1: What is the recommended chronic dosing regimen for this compound in mice?
A1: A published chronic study in mouse models of Dravet Syndrome and Alzheimer's disease used an oral administration of 3 mg/kg this compound every other day for 5 weeks.[2] This regimen was shown to maintain sustained brain exposure.[2]
Q2: How should this compound be formulated for in vivo studies?
A2: this compound can be formulated for oral or intraperitoneal administration. A common method involves creating a stock solution in DMSO and then diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline for a suspended solution, or 20% SBE-β-CD in saline for a clear solution.[3] It is recommended to prepare the working solution fresh on the day of use.[3]
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions in a solvent like DMSO should be stored at -80°C for up to 1 year.[4]
Q4: How can we confirm that this compound is engaging its target, the GluN2A-containing NMDA receptor, throughout a chronic study?
A4: While direct measurement of target engagement in vivo can be challenging, you can use pharmacodynamic biomarkers. This compound has been shown to reduce low-frequency (12–20 Hz) brain oscillations.[2][5] Periodically recording EEG in a subset of animals can serve as an indicator of sustained target engagement.
Q5: Is there any evidence of tolerance or tachyphylaxis with chronic this compound administration?
A5: While the available literature does not specifically address tolerance to this compound, it is a known phenomenon with some drugs that modulate the NMDA receptor system.[6] It is advisable to include assessments at different time points during a chronic study to monitor for any potential decrease in efficacy over time.
Data Presentation
Table 1: this compound In Vitro and In Vivo Properties
| Parameter | Value | Reference |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of GluN2A-containing NMDA receptors | [7][8] |
| EC50 for GluN2A | 21 nM | [3][4] |
| EC50 for GluN2C | 7.4 µM | [3][4] |
| EC50 for GluN2D | 6.2 µM | [3][4] |
| Brain Penetration | Excellent | [9] |
| Clearance | Low | [9] |
| Chronic Dosing Regimen (mice) | 3 mg/kg, p.o., every other day for 5 weeks | [2] |
Experimental Protocols
Protocol 1: Chronic Oral Administration of this compound in Mice
-
Formulation (prepare fresh daily):
-
Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.
-
For a final dosing solution of 0.3 mg/mL, dilute the stock solution in a vehicle consisting of 40% PEG300, 5% Tween-80, and 55% saline. For example, to make 10 mL of dosing solution, mix 0.3 mL of the 10 mg/mL stock with 4 mL of PEG300, 0.5 mL of Tween-80, and 5.2 mL of saline.
-
-
Dosing:
-
Administer the formulation via oral gavage at a volume of 10 mL/kg to achieve a 3 mg/kg dose.
-
Dose the animals every other day at the same time each day.
-
-
Monitoring:
-
Record body weight and conduct a general health check daily.
-
Perform behavioral testing at baseline and at selected time points throughout the study.
-
For target engagement assessment, perform EEG recordings on a subset of animals before the start of dosing and after a few weeks of treatment.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound as a positive allosteric modulator of the NMDA receptor.
Caption: A typical experimental workflow for a chronic study with this compound.
Caption: A logical approach to troubleshooting high variability in chronic this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 5. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to GNE-0723 and Other GluN2A Positive Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GNE-0723 with other notable GluN2A positive allosteric modulators (PAMs), including GNE-6901, GNE-8324, and GNE-5729. The information presented is based on available preclinical data and is intended to assist researchers in selecting the appropriate tool compound for their studies.
Introduction to GluN2A PAMs
N-methyl-D-aspartate (NMDA) receptors are critical for synaptic plasticity, learning, and memory. The GluN2A subunit, in particular, is a key component of synaptic NMDA receptors in the adult brain. Positive allosteric modulators that selectively target GluN2A-containing NMDA receptors offer a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction. This guide focuses on a series of related thiazole and pyridopyrimidinone-based compounds developed to probe the therapeutic potential of GluN2A modulation.
Comparative Analysis of Preclinical Data
The following tables summarize the key in vitro potency, selectivity, and in vivo pharmacokinetic parameters of this compound and its analogs.
In Vitro Potency and Selectivity
| Compound | GluN2A EC50 (nM) | GluN2B Selectivity (Fold vs. GluN2A) | AMPA Receptor Selectivity (Fold vs. GluN2A) |
| This compound | 21[1][2][3] | >250[4] | >250[4] |
| GNE-6901 | 382[5][6] | >100 | >100 |
| GNE-8324 | 130 | >100 | >100 |
| GNE-5729 | 37[7][8] | >100 | >1000[9] |
In Vivo Pharmacokinetics in Mice (Oral Dosing)
| Compound | Dose (mg/kg) | Cmax (nM) | AUC (ng·h/mL) | Brain Penetration (Unbound Brain/Plasma Ratio) |
| This compound | 3 | 12 | 115 | ~1 |
| GNE-6901 | - | Poor oral exposure | Poor oral exposure | - |
| GNE-8324 | - | Poor oral exposure | Poor oral exposure | - |
| GNE-5729 | 10 | 1800 | 17000 | >1 |
Note: Pharmacokinetic data for GNE-6901 and GNE-8324 is limited due to their poor oral bioavailability, which led to the development of this compound and GNE-5729.
Key Differentiators and Mechanistic Insights
While all four compounds are GluN2A-selective PAMs, they exhibit distinct functional profiles:
-
GNE-6901 potentiates NMDA receptor currents on both excitatory and inhibitory neurons.[10]
-
GNE-8324 selectively enhances NMDA receptor-mediated synaptic responses in inhibitory interneurons, with little to no effect on excitatory neurons.[10][11] This effect is thought to be dependent on ambient glutamate concentrations.
-
This compound was developed to have improved pharmacokinetic properties over GNE-6901 and GNE-8324, allowing for in vivo studies. It demonstrates robust potentiation of NMDA receptor currents in both pyramidal neurons and PV-positive interneurons.
-
GNE-5729 represents a further optimization, with an improved pharmacokinetic profile and enhanced selectivity against AMPA receptors compared to this compound.[9]
Signaling Pathway and Experimental Workflow Diagrams
NMDAR Signaling Pathway
Caption: Allosteric modulation of NMDAR by GluN2A PAMs enhances receptor function.
Experimental Workflow for In Vitro Characterization
Caption: Workflow for assessing the in vitro properties of GluN2A PAMs.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the potentiation of NMDA receptor currents and the effect on deactivation kinetics.
Materials:
-
Cultured neurons or HEK293 cells expressing GluN1/GluN2A subunits.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ).
-
GluN2A PAMs (this compound, etc.) and NMDA receptor agonists (glutamate, glycine).
Procedure:
-
Prepare cells on coverslips for recording.
-
Pull recording pipettes and fill with internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -70 mV.
-
Perfuse the cell with external solution containing a fixed concentration of glycine (e.g., 100 µM).
-
Apply brief pulses of glutamate (e.g., 1 mM for 2 ms) to evoke NMDA receptor currents.
-
Record baseline currents.
-
Co-apply the GluN2A PAM at various concentrations with glutamate to determine the EC50 for potentiation.
-
To measure deactivation kinetics, apply a longer pulse of glutamate (e.g., 1 mM for 100 ms) in the absence and presence of the PAM and fit the decay of the current to an exponential function.
-
Analyze the data to determine the extent of current potentiation and the change in the deactivation time constant.
Calcium Imaging Assay
Objective: To determine the potency and selectivity of GluN2A PAMs in a high-throughput format.
Materials:
-
HEK293 cells stably expressing GluN1/GluN2A, GluN1/GluN2B, and AMPA receptors.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluo-4 AM or a similar calcium indicator dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GluN2A PAMs and appropriate receptor agonists.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Plate the different cell lines in separate wells of the microplate and culture overnight.
-
Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the GluN2A PAM to the wells.
-
Stimulate the cells with a sub-maximal concentration of the appropriate agonist (e.g., glutamate/glycine for NMDA receptors).
-
Measure the change in fluorescence intensity over time using the plate reader.
-
Calculate the EC50 for potentiation from the dose-response curves for the GluN2A-expressing cells.
-
Assess selectivity by comparing the potentiation in GluN2A-expressing cells to that in GluN2B- and AMPA receptor-expressing cells.
In Vivo Behavioral Testing in Mouse Models
J20 Mouse Model of Alzheimer's Disease:
-
Morris Water Maze (for spatial learning and memory):
-
A circular pool is filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.
-
Mice are trained over several days to find the hidden platform using spatial cues around the room.
-
The time to find the platform (escape latency) is recorded.
-
In a probe trial, the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
-
Contextual Fear Conditioning (for associative memory):
-
Mice are placed in a novel chamber and receive a mild foot shock (unconditioned stimulus) paired with an auditory cue (conditioned stimulus).
-
The following day, mice are returned to the same chamber (context) and their freezing behavior (a measure of fear) is quantified.
-
On a subsequent day, the mice are placed in a different context and presented with the auditory cue, and freezing behavior is again measured.
-
Scn1a+/- Mouse Model of Dravet Syndrome:
-
Open Field Test (for locomotor activity and anxiety-like behavior):
-
Mice are placed in a large, open arena.
-
Their movement, including total distance traveled, time spent in the center versus the periphery, and rearing frequency, is tracked for a set period.
-
Increased time in the periphery is indicative of anxiety-like behavior.
-
-
Three-Chamber Social Interaction Test (for sociability and social novelty):
-
The test is conducted in a three-chambered apparatus.
-
In the first phase, the subject mouse is allowed to explore all three chambers, with the two side chambers containing an empty wire cage.
-
In the second phase, an unfamiliar mouse ("stranger 1") is placed in one of the wire cages. The time the subject mouse spends interacting with the stranger mouse versus the empty cage is measured to assess sociability.
-
In the third phase, a new unfamiliar mouse ("stranger 2") is placed in the previously empty cage. The time spent interacting with the novel mouse versus the familiar mouse is measured to assess preference for social novelty.
-
Conclusion
This compound and its analogs represent a valuable set of tools for investigating the role of GluN2A-containing NMDA receptors in health and disease. This compound offers a good balance of potency and in vivo utility, while GNE-5729 provides an even more refined profile with improved pharmacokinetics and selectivity. The distinct actions of GNE-6901 and GNE-8324 on different neuronal populations offer unique opportunities to dissect the circuitry involved in NMDA receptor-dependent processes. The choice of compound will ultimately depend on the specific research question and experimental paradigm.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Contextual Fear Conditioning. [bio-protocol.org]
- 3. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 5. A Cell-Based Functional Assay Using a Green Fluorescent Protein-Based Calcium Indicator dCys-GCaMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainvta.tech [brainvta.tech]
- 7. researchgate.net [researchgate.net]
- 8. Rescuing epileptic and behavioral alterations in a Dravet syndrome mouse model by inhibiting eukaryotic elongation factor 2 kinase (eEF2K) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
GNE-0723: A Comparative Guide to its Cognitive Benefits in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-0723, a positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, with other relevant compounds. It is designed to offer an objective analysis of this compound's performance in preclinical models of cognitive impairment, supported by available experimental data.
Executive Summary
This compound has demonstrated significant potential in ameliorating cognitive deficits in mouse models of Alzheimer's disease and Dravet syndrome.[1][2] Its mechanism of action, which involves the potentiation of synaptic NMDA receptor currents, leads to a reduction in aberrant low-frequency brain oscillations and an improvement in learning and memory.[1][2] Compared to other GluN2A PAMs, this compound possesses a superior pharmacokinetic profile, making it a more viable candidate for in vivo studies and further therapeutic development.
Mechanism of Action: GluN2A Positive Allosteric Modulation
This compound acts as a positive allosteric modulator that selectively binds to NMDA receptors containing the GluN2A subunit.[3] This binding enhances the receptor's response to the endogenous neurotransmitter glutamate, thereby potentiating synaptic transmission. This targeted modulation is crucial, as NMDA receptors play a critical role in synaptic plasticity, a fundamental process for learning and memory.
dot
Comparative Performance Data
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: Effect of this compound on Low-Frequency Oscillations
| Animal Model | Treatment Group | Change in Low-Frequency (12-20 Hz) Oscillation Power | Reference |
| Wild-Type Mice | This compound (3 mg/kg) | Significant reduction | [4] |
| J20 (Alzheimer's Model) | Vehicle | Aberrant increase | [1] |
| J20 (Alzheimer's Model) | This compound (3 mg/kg) | Reduction to wild-type levels | [1] |
| Scn1a+/- (Dravet Model) | Vehicle | Aberrant increase | [1] |
| Scn1a+/- (Dravet Model) | This compound (3 mg/kg) | Reduction to wild-type levels | [1] |
Table 2: Cognitive Performance in Alzheimer's Disease Model (J20 Mice)
| Behavioral Test | Metric | J20 + Vehicle | J20 + this compound (3 mg/kg) | Wild-Type + Vehicle | Wild-Type + this compound (3 mg/kg) | Reference |
| Morris Water Maze | Memory Retention (Probe Trial - Time in Target Quadrant) | No preference | Significant preference | Significant preference | Significant preference | [1] |
Table 3: Cognitive Performance in Dravet Syndrome Model (Scn1a+/- Mice)
| Behavioral Test | Metric | Scn1a+/- + Vehicle | Scn1a+/- + this compound (3 mg/kg) | Wild-Type | Reference |
| Contextual Fear Conditioning | Fear Learning (Freezing during training) | Impaired | Improved compared to vehicle | Normal | [1] |
| Contextual Fear Conditioning | Memory Recall (Freezing at 48h) | Impaired | Improved compared to vehicle | Normal | [1] |
Comparison with Alternative GluN2A PAMs
Several other GluN2A PAMs have been developed, including GNE-5729, GNE-6901, and GNE-8324. While these compounds share a similar mechanism of action with this compound, their utility for in vivo cognitive studies has been limited.
-
GNE-6901 and GNE-8324: These earlier-generation PAMs exhibit poor pharmacokinetic properties, including rapid clearance, which prevents them from reaching and maintaining physiologically relevant concentrations in the brain after oral dosing.[1][3] This has largely precluded their evaluation in behavioral models of cognition.
-
GNE-5729: This compound is described as having an improved pharmacokinetic profile and increased selectivity against AMPA receptors compared to this compound. However, publicly available, peer-reviewed data on its in vivo efficacy in cognitive models is currently lacking, preventing a direct quantitative comparison.
dot
Experimental Protocols
Morris Water Maze (for Alzheimer's Disease Models)
This test assesses spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.2-1.5 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Acquisition Phase: Mice undergo several trials per day for multiple consecutive days. In each trial, the mouse is placed in the water at a different starting position and must find the hidden platform. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.
Contextual Fear Conditioning (for Dravet Syndrome Models)
This test evaluates fear-associated learning and memory.
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
Training Phase: The mouse is placed in the chamber. After a period of exploration, a neutral conditioned stimulus (CS), such as a tone, is presented, followed by a mild, brief foot shock (the unconditioned stimulus, US). This pairing is typically repeated.
-
Contextual Memory Test: 24-48 hours after training, the mouse is returned to the same chamber (the context) without the presentation of the CS or US. The amount of time the mouse spends freezing (a natural fear response) is measured as an indicator of contextual fear memory.
Conclusion
The available preclinical data strongly support the cognitive-enhancing effects of this compound in mouse models of Alzheimer's disease and Dravet syndrome. Its ability to normalize aberrant brain rhythms and improve performance in learning and memory tasks, combined with a favorable in vivo profile, positions this compound as a promising candidate for further investigation in the development of novel therapies for cognitive disorders. While other GluN2A PAMs exist, the lack of robust in vivo cognitive data for these alternatives currently limits a direct comparative assessment of their therapeutic potential. Future studies directly comparing this compound with newer-generation PAMs like GNE-5729 will be crucial to fully elucidate the therapeutic landscape of targeting the GluN2A receptor for cognitive enhancement.
References
- 1. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
GNE-0723: A Novel Approach to Epilepsy Treatment Compared to Traditional Anticonvulsants
For Immediate Release
A novel investigational compound, GNE-0723, shows promise in preclinical models of epilepsy by targeting a distinct molecular pathway compared to traditional anti-seizure medications. This guide provides a comparative analysis of this compound's efficacy against established epilepsy drugs, supported by available experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a positive allosteric modulator of the GluN2A subunit of the NMDA receptor, has demonstrated a reduction in epileptiform activity in a mouse model of Dravet syndrome. Unlike traditional epilepsy drugs that primarily focus on either blocking sodium channels or enhancing GABAergic inhibition, this compound works by potentiating synaptic NMDA receptor currents, which in turn reduces aberrant low-frequency oscillations associated with seizures. While direct head-to-head comparative studies with traditional drugs are limited, preclinical data suggests this compound offers a novel and potentially more targeted approach to seizure control.
Data Presentation: Efficacy Comparison
The following tables summarize the available preclinical efficacy data for this compound and several traditional epilepsy drugs in mouse models of Dravet syndrome, a severe form of epilepsy. It is important to note that the data for this compound and traditional drugs are from separate studies, and direct comparisons should be made with caution.
Table 1: Efficacy of this compound in a Dravet Syndrome Mouse Model
| Compound | Animal Model | Key Efficacy Endpoint | Observed Effect | Citation |
| This compound | Scn1a+/- knockout mice | Epileptiform Discharges & Low-Frequency Oscillations | Reduction in epileptiform discharges and aberrant low-frequency oscillations. | [1][2][3][4] |
Table 2: Efficacy of Traditional Epilepsy Drugs in Dravet Syndrome Mouse Models
| Drug | Animal Model | Key Efficacy Endpoint | Observed Effect | Citation |
| Clobazam | Scn1a+/- knockout mice | Spontaneous Seizure Frequency | Most effective anticonvulsant in this model, consistent with clinical observations. | [5][6] |
| Valproic Acid | Scn1a+/- knockout mice | Spontaneous Seizure Frequency | Effective response in a significant portion of the Dravet syndrome cohort. | [5] |
| Levetiracetam | Scn1aA1783V/WT mice | Hyperthermia-Induced Seizure Threshold | Significantly increased the temperature threshold for seizures. | [7] |
| Carbamazepine | Scn1a+/- knockout mice | Spontaneous Seizure Frequency & Hyperthermia-Induced Seizure Threshold | Not effective or exacerbated seizures. | [5][6][7] |
Experimental Protocols
This compound Preclinical Efficacy Study
Experimental Model: The studies utilized Scn1a+/- knockout mice, a well-established genetic model for Dravet syndrome that recapitulates key features of the human condition, including spontaneous and temperature-sensitive seizures.[5][6]
Methodology:
-
In Vivo Electrophysiology (EEG): To assess brain activity, mice were implanted with cortical electrodes for continuous electroencephalogram (EEG) monitoring.
-
Drug Administration: this compound was administered to the mice, and EEG recordings were analyzed for changes in epileptiform discharges and brain wave patterns, specifically low-frequency oscillations.[1][3][4]
-
Data Analysis: The frequency and amplitude of epileptiform spikes, as well as the power of different frequency bands in the EEG, were quantified and compared before and after drug administration.
Traditional Anticonvulsant Preclinical Efficacy Studies
Experimental Models: The primary model used for comparative purposes is the Scn1a+/- knockout mouse model of Dravet syndrome.[5][6] Some studies also utilized the Scn1aA1783V/WT mouse model.[7]
Methodologies:
-
Spontaneous Seizure Monitoring: Mice were continuously monitored via video to quantify the frequency and severity of spontaneous seizures over a defined period.[5][6]
-
Hyperthermia-Induced Seizure Testing: Seizures were induced by gradually increasing the body temperature of the mice, and the temperature at which a seizure occurred (seizure threshold) was recorded. This method is particularly relevant for Dravet syndrome, where seizures are often triggered by fever.[7]
-
Drug Administration: Traditional anticonvulsants were typically administered orally or via injection prior to seizure monitoring or induction.[5][7]
-
Data Analysis: For spontaneous seizure studies, the number of seizures in a given time frame was the primary endpoint. For hyperthermia-induced seizure studies, the change in the temperature threshold for seizure induction was the key metric.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the synapse.
Experimental Workflow for Preclinical Epilepsy Studies
Caption: Generalized workflow for preclinical epilepsy drug efficacy studies.
Discussion
This compound represents a departure from the mechanisms of action of traditional epilepsy drugs. By selectively modulating GluN2A-containing NMDA receptors, it aims to restore physiological neuronal activity rather than broadly suppressing neuronal firing. The preclinical data, while not from direct comparative trials, are encouraging and suggest that this compound can effectively reduce seizure-like activity in a relevant disease model.
Traditional drugs like clobazam and valproic acid have demonstrated efficacy in the same Dravet syndrome mouse models, providing a benchmark for the anti-seizure effects of this compound. However, many traditional drugs are associated with significant side effects, and some, like carbamazepine, can even worsen seizures in Dravet syndrome.[5][6][7] The more targeted mechanism of this compound holds the potential for a better safety profile, though this requires further investigation.
Future research should include direct, head-to-head comparative studies of this compound against first-line treatments for Dravet syndrome in the same preclinical models. Such studies should include quantitative analysis of seizure frequency and duration, as well as a comprehensive assessment of potential side effects.
References
- 1. dravetsyndromenews.com [dravetsyndromenews.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. researchgate.net [researchgate.net]
- 4. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of an antiseizure drug screening platform for Dravet syndrome at the NINDS contract site for the Epilepsy Therapy Screening Program - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of GNE-0723: A Comparative Guide to GluN2A-Selective NMDA Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of GNE-0723 and its alternatives, focusing on the cross-validation of its mechanism of action as a positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2A.
This compound has emerged as a potent and selective tool for studying the therapeutic potential of enhancing GluN2A-containing NMDA receptor function. This document offers a comprehensive analysis of its performance against other notable GluN2A modulators, supported by experimental data and detailed protocols to facilitate reproducible research.
Comparative Analysis of GluN2A-Selective Modulators
The following table summarizes the key quantitative data for this compound and its alternatives. This allows for a direct comparison of their potency and selectivity.
| Compound | Mechanism of Action | Target | Potency (EC50/IC50) | Selectivity | Key Features |
| This compound | Positive Allosteric Modulator (PAM) | GluN2A-containing NMDARs | EC50: 21 nM[1][2] | High selectivity for GluN2A | Brain permeable; enhances peak current and slows deactivation in a use-dependent manner.[3] |
| GNE-6901 | Positive Allosteric Modulator (PAM) | GluN2A-containing NMDARs | EC50: 382 nM | Selective for GluN2A | |
| GNE-8324 | Positive Allosteric Modulator (PAM) | GluN2A-containing NMDARs | EC50 not specified; highly glutamate-dependent | Selective for GluN2A | Potentiates NMDARs on inhibitory neurons more effectively than on excitatory neurons.[4] |
| TCN-201 | Negative Allosteric Modulator (NAM) / Antagonist | GluN2A-containing NMDARs | pIC50: 6.8 (~158 nM) | Selective for GluN2A over GluN2B | Inhibition is dependent on the concentration of the co-agonist glycine.[5][6] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
References
- 1. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCN 201 selectively blocks GluN2A-containing NMDARs in a GluN1 co-agonist dependent but non-competitive manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
A Comparative Guide to Replicating the Neuroprotective Effects of GNE-0723
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-0723, a positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, with other emerging alternatives for achieving neuroprotection. This document outlines the mechanism of action, comparative efficacy, and detailed experimental protocols to evaluate these compounds.
Introduction to this compound and the Role of GluN2A in Neuroprotection
This compound is a potent and brain-penetrant positive allosteric modulator selective for GluN2A-containing NMDA receptors.[1] The neuroprotective effects of this compound stem from its ability to enhance the activity of these receptors in a use-dependent manner, primarily by slowing their deactivation. This modulation of synaptic NMDA receptor currents has shown promise in preclinical models of neurological disorders like Alzheimer's disease and Dravet syndrome, where it has been observed to reduce aberrant low-frequency brain oscillations and improve cognitive functions.[2][3]
The GluN2A subunit of the NMDA receptor is a critical component of excitatory neurotransmission in the central nervous system. Activation of GluN2A-containing receptors is associated with pro-survival signaling pathways, making them a key target for therapeutic intervention in neurodegenerative diseases.
Comparative Analysis of this compound and Alternative GluN2A PAMs
While this compound has demonstrated significant neuroprotective potential, several other compounds targeting the GluN2A subunit have been developed. This section compares this compound with notable alternatives based on available preclinical data.
Quantitative Comparison of GluN2A Positive Allosteric Modulators
| Compound | Target | EC50 (GluN2A) | Key Reported Neuroprotective Effects | Selectivity | Animal Model | Reference |
| This compound | GluN2A PAM | 21 nM[4] | Reduces aberrant low-frequency oscillations, improves cognitive function. | High selectivity over GluN2B, GluN2C, GluN2D, and AMPA receptors. | Alzheimer's Disease (J20 mice), Dravet Syndrome | [2][3] |
| GNE-5729 | GluN2A PAM | Not explicitly stated, but potent. | Improved pharmacokinetic profile and increased selectivity against AMPA receptors compared to this compound.[5][6] | Higher selectivity against AMPA receptors than this compound.[5][6] | Not specified in provided abstracts. | [5][6] |
| GNE-8324 | GluN2A PAM | Not explicitly stated, but potent. | Selectively enhances NMDA receptor responses on inhibitory neurons.[7][8] | GluN2A selective.[7][8] | Not specified for neuroprotection in provided abstracts. | [7][8] |
| Aegeline | GluN2A PAM | Not explicitly stated. | Significantly decreased cerebral infarction. Showed neuroprotective effect comparable to edaravone.[9] | Identified as a potential GluN1/2A NMDAR PAM. | Ischemic Stroke (tMCAO model) | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the neuroprotective effects of GluN2A PAMs.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
This protocol is for measuring the potentiation of NMDA receptor currents in cultured neurons or brain slices.
Materials:
-
HEK293 cells expressing recombinant GluN1/GluN2A subunits or primary neuronal cultures.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 µM EDTA, 100 µM glycine, pH 7.2.[10]
-
Internal solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2.[10]
-
Agonist solution: External solution containing 1 mM glutamate.[10]
-
Test compounds (this compound or alternatives) dissolved in DMSO and diluted in the external solution.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare cell cultures or acute brain slices.
-
Obtain a whole-cell patch-clamp configuration from a neuron.
-
Hold the cell at a membrane potential of -70 mV.
-
Perfuse the cell with the external solution.
-
Apply a brief pulse of the agonist solution to evoke an NMDA receptor-mediated current.
-
Wash the cell with the external solution.
-
Perfuse the cell with the external solution containing the test compound for a designated pre-incubation period.
-
Apply a brief pulse of the agonist solution in the presence of the test compound.
-
Record the peak amplitude and deactivation kinetics of the evoked currents.
-
Compare the current characteristics in the presence and absence of the test compound to determine the percentage of potentiation.
In Vivo Neuroprotection Assessment: Alzheimer's Disease Mouse Model
This protocol describes the evaluation of a compound's ability to rescue cognitive deficits in a transgenic mouse model of Alzheimer's disease (e.g., J20 mice).
Animals:
-
J20 (hAPP-J20) transgenic mice and wild-type littermates.
Drug Administration:
-
Administer the test compound (e.g., this compound at a specific dose) or vehicle via oral gavage or other appropriate route daily for a specified duration (e.g., several weeks).[2]
Behavioral Testing:
-
Morris Water Maze (for spatial learning and memory):
-
A circular pool (120-150 cm in diameter) is filled with opaque water.[11][12][13][14][15]
-
A hidden platform is submerged 1 cm below the water surface in one quadrant.
-
Mice are trained for 5-7 consecutive days with multiple trials per day to find the hidden platform from different starting positions.[11]
-
Record the escape latency (time to find the platform) for each trial.[13]
-
On the day after the last training session, perform a probe trial where the platform is removed.
-
Allow the mouse to swim for 60 seconds and record the time spent in the target quadrant where the platform was previously located.[12][15]
-
-
Contextual Fear Conditioning (for associative learning and memory):
-
On the training day, place the mouse in a conditioning chamber.
-
After a habituation period (e.g., 2 minutes), present a conditioned stimulus (CS), such as a tone, for 30 seconds.[16][17]
-
During the last 2 seconds of the CS, deliver an unconditioned stimulus (US), a mild footshock (e.g., 0.3-0.75 mA).[16][17]
-
Repeat the CS-US pairing 1-2 times.[16]
-
24 hours later, place the mouse back into the same chamber (context test) and measure the percentage of time spent freezing (a fear response).[18]
-
On the same or a subsequent day, place the mouse in a novel context and present the CS (cued test), again measuring the freezing response.[16][19]
-
Biochemical Analysis: CREB Phosphorylation
This protocol is for measuring the activation of the CREB signaling pathway, a downstream target of NMDA receptor activation, using Western blotting.[9]
Materials:
-
Primary neuronal cultures or brain tissue from treated animals.
-
Lysis buffer with phosphatase and protease inhibitors.
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Treat neuronal cultures with the test compound for a specified time or collect brain tissue from treated animals.
-
Lyse the cells or tissue to extract proteins.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[20]
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.[21]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total CREB as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated CREB to total CREB.
Visualizations
Signaling Pathway of GluN2A PAMs
Caption: Signaling pathway of this compound and other GluN2A PAMs.
Experimental Workflow for Evaluating GluN2A PAMs
Caption: Workflow for the preclinical evaluation of GluN2A PAMs.
References
- 1. Discovery of GluN2A-Selective NMDA Receptor Positive Allosteric Modulators (PAMs): Tuning Deactivation Kinetics via Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GluN2A-Selective Pyridopyrimidinone Series of NMDAR Positive Allosteric Modulators with an Improved in Vivo Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synaptic GluN2A-Containing NMDA Receptors: From Physiology to Pathological Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Higher ambient synaptic glutamate at inhibitory versus excitatory neurons differentially impacts NMDA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel positive allosteric modulators targeting GluN1/2A NMDARs as anti-stroke therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze test [bio-protocol.org]
- 12. mmpc.org [mmpc.org]
- 13. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Contextual and Cued Fear Conditioning Test Using a Video Analyzing System in Mice [jove.com]
- 17. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 20. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
Comparative Analysis of GNE-0723's Impact on Different Neuronal Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of GNE-0723, a positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor. The focus is on its differential impact on excitatory pyramidal neurons and inhibitory parvalbumin (PV) interneurons, with supporting experimental data and protocols.
Introduction to this compound
This compound is an activity-dependent, brain-penetrant PAM that selectively enhances the function of GluN2A-containing NMDA receptors.[1] NMDA receptors are critical for synaptic plasticity, learning, and memory.[2][3] Their dysfunction is implicated in numerous neurological and psychiatric disorders.[2][4] Unlike previous NMDA receptor modulators that acted non-selectively, this compound offers a more targeted approach by potentiating receptor activity only at active synapses, thus enhancing physiologically relevant neuronal communication.[3] This targeted action has shown potential for correcting network hypersynchrony and cognitive impairments in preclinical models of Dravet syndrome and Alzheimer's disease.[4][5][6]
Mechanism of Action: Enhancing Synaptic NMDAR Currents
This compound functions by binding to an allosteric site on the GluN2A subunit of the NMDA receptor. This binding stabilizes the agonist-bound conformation of the receptor, increasing the efficacy of glutamate.[2] The primary effect is a potentiation of the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs), characterized by an increase in the peak amplitude, total charge transfer (area), and a slowing of the current decay time.[7][8] This enhancement is "use-dependent," meaning it preferentially affects active synapses where glutamate is being released.[5]
Caption: this compound allosterically modulates the GluN2A subunit to enhance NMDAR channel opening.
Comparative Impact on Neuronal Subtypes
Experimental evidence demonstrates that this compound potentiates NMDA receptor currents in both excitatory pyramidal neurons and inhibitory PV interneurons. However, the magnitude of this potentiation differs between the two cell types.
Data Presentation: this compound's Effect on NMDAR EPSCs
The following table summarizes the quantitative effects of this compound on key parameters of evoked NMDA receptor EPSCs in cortical pyramidal neurons and PV interneurons. Data are presented as the percentage increase from baseline (mean ± SEM).
| Neuronal Subtype | This compound Conc. | Peak EPSC Increase | Area EPSC Increase | Decay Time Increase |
| Pyramidal Neurons | 0.3 µM | 196% ± 68%[7] | 289% ± 112%[7] | 177% ± 28%[7] |
| 1.0 µM | 243% ± 62%[7] | 419% ± 147%[7] | 244% ± 80%[7] | |
| PV Interneurons | 0.3 µM | 152% ± 32%[8] | 194% ± 52%[8] | 124% ± 11%[8] |
| 1.0 µM | 155% ± 36%[8] | 275% ± 77%[8] | 208% ± 36%[8] |
As the data indicates, this compound robustly potentiates NMDAR currents in both cell types. Notably, the potentiation of the EPSC peak and area appears to be more pronounced in pyramidal neurons compared to PV interneurons at the tested concentrations.
Comparison with Other NMDAR Modulators
This compound represents an advancement over earlier GluN2A PAMs, such as GNE-6901 and GNE-8324, primarily due to its improved pharmacokinetic properties, which make it suitable for in vivo studies.[1][8] While GNE-6901 also potentiated NMDARs on both excitatory and inhibitory neurons, GNE-8324 was found to be selective for inhibitory neurons.[1] In contrast to NMDAR antagonists like MK-801, which cause hyperlocomotion by blocking receptor function, this compound enhances receptor function and does not produce similar behavioral effects, highlighting its distinct mechanism.[7]
Experimental Protocols
The data presented above were generated using electrophysiological recordings from acute brain slices.
Key Experiment: Whole-Cell Electrophysiology
Objective: To measure the effect of this compound on evoked NMDA receptor-mediated EPSCs in identified pyramidal neurons and PV interneurons.
Methodology:
-
Animal Model: Experiments were conducted using cortical brain slices from 2- to 3-month-old mice.[5][7] To distinguish PV interneurons, a transgenic line expressing a tdTomato reporter gene under the control of a PV-cre promoter was used.[5][6][7]
-
Slice Preparation: Mice were anesthetized and perfused, after which the brain was removed and sectioned into acute cortical slices (e.g., 300 µm thickness) in an ice-cold cutting solution.
-
Neuron Identification: Pyramidal neurons were identified based on their characteristic morphology. PV interneurons were identified by tdTomato fluorescence.[5][7]
-
Whole-Cell Recording: Whole-cell patch-clamp recordings were performed. Neurons were filled with a fluorescent dye (e.g., Alexa 488 hydrazide) via the recording pipette to confirm morphology post-recording.[5][7]
-
Pharmacological Isolation of NMDAR EPSCs: Synaptic responses were evoked by electrical stimulation. To isolate NMDAR currents, AMPA receptor antagonists (e.g., NBQX) and GABA-A receptor antagonists (e.g., picrotoxin) were included in the external recording solution.
-
Experimental Procedure:
-
Data Analysis: The average peak, area, and decay time of the NMDAR EPSCs during the baseline period were compared to the average values during the final minutes of drug application.[5][7] Statistical significance was determined using appropriate tests, such as a Student's t-test.[5]
Caption: Workflow for whole-cell recording to measure this compound's effects on neurons.
Conclusion
This compound is a selective GluN2A PAM that effectively enhances NMDA receptor function in both excitatory pyramidal neurons and inhibitory PV interneurons. Quantitative analysis reveals a dose-dependent potentiation of NMDAR EPSCs in both neuronal subtypes, with a more pronounced effect on the current area and peak in pyramidal cells. This dual potentiation of excitatory and inhibitory circuits likely contributes to its observed in vivo effects on reducing aberrant brain oscillations and improving cognitive function.[5][7] The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers investigating targeted modulation of the glutamatergic system for therapeutic applications.
References
- 1. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GluN2A NMDA Receptor Enhancement Improves Brain Oscillations, Synchrony, and Cognitive Functions in Dravet Syndrome and Alzheimer’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
GNE-0723: A Comparative Analysis of its Specificity for the GluN2A NMDA Receptor Subunit
For researchers, scientists, and drug development professionals, this guide provides an objective assessment of GNE-0723's specificity for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor over other subunits. The information is presented through comparative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of its selectivity profile.
This compound is a positive allosteric modulator (PAM) of the NMDA receptor, demonstrating significant selectivity for the GluN2A subunit.[1][2] This specificity is a key attribute, as the diverse functions and pathological roles of NMDA receptors are largely determined by their subunit composition. The predominant NMDA receptor subtypes in the central nervous system are composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).
Quantitative Comparison of this compound Activity Across NMDA Receptor Subunits
The following table summarizes the potency of this compound at various NMDA receptor subunits, as determined by electrophysiological studies. The data highlights the compound's marked preference for GluN2A-containing receptors.
| Subunit/Receptor | EC50 (Half-maximal effective concentration) | Fold Selectivity vs. GluN2A |
| GluN2A | 21 nM[1][2] | 1 |
| GluN2B | >250-fold lower potency than GluN2A | >250 |
| GluN2C | 7.4 µM | ~352 |
| GluN2D | 6.2 µM | ~295 |
| AMPA Receptor | >250-fold lower potency than GluN2A | >250 |
Experimental Protocols
The specificity of this compound has been primarily characterized using whole-cell patch-clamp electrophysiology on recombinant NMDA receptors expressed in heterologous systems (e.g., HEK293 cells or Xenopus oocytes) or on native receptors in brain slices.
Whole-Cell Patch-Clamp Electrophysiology on Recombinant Receptors
This technique allows for the precise measurement of ion channel activity in response to a compound when specific receptor subunits are expressed in a controlled cellular environment.
Objective: To determine the half-maximal effective concentration (EC50) of this compound on NMDA receptors containing different GluN2 subunits.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the human GluN1 subunit and one of the four GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed 24-48 hours post-transfection.
-
The extracellular solution contains a physiological concentration of ions, along with glutamate and glycine (co-agonists required for NMDA receptor activation).
-
The intracellular solution in the patch pipette contains a cesium-based solution to block potassium channels and isolate NMDA receptor currents.
-
Cells are voltage-clamped at a holding potential of -60 mV to -70 mV.
-
-
Compound Application: A range of concentrations of this compound is applied to the cells in the presence of a fixed concentration of glutamate and glycine.
-
Data Analysis: The potentiation of the glutamate-evoked current by this compound is measured. The EC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathway
This compound acts as a positive allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the agonist binding site and enhances the receptor's response to glutamate. This leads to an increased influx of Ca2+ ions upon receptor activation. The influx of Ca2+ through GluN2A-containing NMDA receptors is a critical event in synaptic plasticity, including the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
References
GNE-0723: A Comparative Analysis of its Therapeutic Potential as a GluN2A-Selective NMDA Receptor Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GNE-0723, a selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2A, with other notable NMDA modulators. The content herein is supported by experimental data to offer an objective evaluation of its therapeutic potential.
Introduction to NMDA Receptor Modulation
The NMDA receptor, a ligand-gated ion channel, is a critical component of excitatory synaptic transmission in the central nervous system (CNS).[1] Its activation, which requires the binding of both glutamate and a co-agonist (glycine or D-serine), leads to an influx of Ca2+, initiating downstream signaling cascades crucial for synaptic plasticity, learning, and memory.[2][3] Dysregulation of NMDA receptor function has been implicated in a variety of neurological and psychiatric disorders, making it a key target for therapeutic intervention.[1] Modulators of the NMDA receptor can be broadly categorized as antagonists, which block or reduce receptor activity, and positive allosteric modulators (PAMs), which enhance the receptor's response to endogenous ligands.[1]
This compound is a brain-permeable small molecule that acts as a PAM with high selectivity for NMDA receptors containing the GluN2A subunit.[4][5] This selectivity is of significant interest as it may offer a more targeted therapeutic approach with an improved safety profile compared to non-selective modulators.
Comparative Analysis of this compound and Other NMDA Modulators
The therapeutic potential of this compound can be best understood by comparing its pharmacological and pharmacokinetic properties with other well-characterized NMDA receptor modulators. These include other GluN2A-selective PAMs, as well as non-selective antagonists.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and a selection of other NMDA modulators.
Table 1: In Vitro Potency and Selectivity of NMDA Receptor Positive Allosteric Modulators
| Compound | Target | EC50 | Selectivity | Reference(s) |
| This compound | GluN2A | 21 nM | ~350-fold vs. GluN2C/D; Weak potentiation of GluN2B at 100 µM | [1][6] |
| GNE-6901 | GluN2A | 382 nM | Selective for GluN2A | [7] |
| GNE-8324 | GluN2A | Not explicitly stated, but potentiation is highly glutamate-dependent | Selective for GluN2A on interneurons | [8][9] |
| SAGE-718 | Pan-NMDA | Potent and high intrinsic activity | Potentiated GluN1/GluN2A-D receptors with equipotency | [10][11] |
Table 2: Binding Affinity of NMDA Receptor Antagonists
| Compound | Target | Ki | Mechanism | Reference(s) |
| Ketamine | NMDA Receptor Channel | ~0.5 µM | Uncompetitive Antagonist | [12] |
| Memantine | NMDA Receptor Channel | ~1 µM | Uncompetitive Antagonist | [12] |
Table 3: Pharmacokinetic Properties of Selected NMDA Modulators
| Compound | Key Pharmacokinetic Features | Reference(s) |
| This compound | Brain-penetrant | [8] |
| SAGE-718 | Optimized for oral dosing; Median terminal half-life of 8–118 hours in healthy participants | [10][13] |
| GNE-6901 / GNE-8324 | Poor pharmacokinetic properties and CNS exposure hinder in vivo use | [14] |
Experimental Protocols
The data presented in this guide are derived from a variety of established experimental techniques. Below are detailed methodologies for key experiments used to characterize NMDA receptor modulators.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is fundamental for characterizing the effects of compounds on specific NMDA receptor subtypes expressed in a controlled environment.
Objective: To determine the potency (EC50) and efficacy (Emax) of a modulator on specific NMDA receptor subunit combinations.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis. The oocytes are then injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A).[15][16] Injected oocytes are incubated for 2-7 days to allow for receptor expression.[16]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -40 mV to -70 mV.[17][18]
-
Compound Application: The oocyte is perfused with a solution containing a fixed concentration of glutamate and a co-agonist (glycine or D-serine). The test compound (e.g., this compound) is then added to the perfusion solution at varying concentrations.
-
Data Acquisition: The current flowing through the expressed NMDA receptor channels is recorded in response to agonist and modulator application. The potentiation of the current by the modulator is measured.
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current potentiation against the modulator concentration. The EC50 (the concentration at which the modulator elicits 50% of its maximal effect) and Emax (the maximum potentiation) are calculated from these curves.
Brain Slice Electrophysiology
This ex vivo technique allows for the study of modulators on synaptic NMDA receptors in a more physiologically relevant context.
Objective: To assess the effect of a modulator on NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in specific neuronal populations.
Methodology:
-
Brain Slice Preparation: An animal (typically a mouse or rat) is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices of a specific brain region (e.g., hippocampus or prefrontal cortex) are prepared using a vibratome.
-
Slice Recovery: The slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour.
-
Patch-Clamp Recording: A single neuron within the brain slice is visualized using a microscope. A glass micropipette filled with an internal solution is used to form a high-resistance seal ("gigaseal") with the neuronal membrane. The membrane patch is then ruptured to achieve the whole-cell recording configuration.
-
EPSC Evocation and Recording: Synaptic transmission is evoked by stimulating afferent fibers with a bipolar electrode. NMDA receptor-mediated EPSCs are isolated pharmacologically, typically by blocking AMPA and GABA receptors. The neuron is voltage-clamped, and the evoked EPSCs are recorded.
-
Modulator Application: The test compound is bath-applied to the slice, and the effect on the amplitude, decay kinetics, and overall charge transfer of the NMDA EPSC is measured.
Tail Suspension Test (Behavioral Assay)
This in vivo test is commonly used to screen for antidepressant-like activity of compounds in rodents.
Objective: To evaluate the potential antidepressant effects of an NMDA modulator.
Methodology:
-
Animal Preparation: Mice are individually housed and acclimated to the testing room. The test compound or vehicle is administered at a predetermined time before the test.
-
Test Procedure: Each mouse is suspended by its tail from a horizontal bar using adhesive tape. The duration of the test is typically 6 minutes.
-
Data Collection: The behavior of the mouse is recorded, and the total time spent immobile is measured. Immobility is defined as the absence of any movement except for respiration.
-
Data Analysis: The immobility time of the drug-treated group is compared to that of the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Visualizing Mechanisms and Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the key components of the NMDA receptor signaling cascade upon activation.
Caption: Simplified signaling pathway of NMDA receptor activation and positive allosteric modulation by this compound.
Preclinical Evaluation Workflow for an NMDA Modulator
The development of a novel NMDA modulator like this compound follows a structured preclinical evaluation process.
Caption: A typical preclinical workflow for the discovery and development of a novel NMDA receptor modulator.
Conclusion
This compound represents a significant advancement in the field of NMDA receptor modulation due to its high potency and selectivity for the GluN2A subunit, coupled with its ability to penetrate the blood-brain barrier.[4][5][8] This contrasts with earlier GluN2A-selective PAMs like GNE-6901 and GNE-8324, which were hampered by poor pharmacokinetic profiles.[14] The selective potentiation of GluN2A-containing receptors may offer a more nuanced approach to treating CNS disorders compared to the broad-spectrum activity of uncompetitive antagonists like ketamine and memantine.[12] The promising preclinical data for this compound warrants further investigation into its therapeutic potential for a range of neurological and psychiatric conditions where enhancement of NMDA receptor function is desired.
References
- 1. Positive and Negative Allosteric Modulators of N-Methyl-D-Aspartate (NMDA) Receptors; Structure-Activity Relationships and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhancing NMDA Receptor Function: Recent Progress on Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Higher ambient synaptic glutamate at inhibitory versus excitatory neurons differentially impacts NMDA receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAGE-718: A First-in-Class N-Methyl-d-Aspartate Receptor Positive Allosteric Modulator for the Potential Treatment of Cognitive Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological characterization of SAGE-718, a novel positive allosteric modulator of N-methyl-d-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dalzanemdor (SAGE‐718), a novel, investigational N‐methyl‐D‐aspartate receptor positive allosteric modulator: Safety, tolerability, and clinical pharmacology in randomized dose‐finding studies in healthy participants and an open‐label study in participants with Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel PAMs Targeting NMDAR GluN2A Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 17. Control of NMDA Receptor Activation by a Glycine Transporter Co-Expressed in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
Safety Operating Guide
GNE-0723: Comprehensive Guide to Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper handling and disposal of GNE-0723, a selective positive allosteric modulator of the NMDA receptor. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
This compound: Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for safe handling and in determining the appropriate disposal methods.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| Molecular Formula | C₁₆H₈ClF₆N₅OS | TargetMol |
| CAS Number | 1883518-31-7 | [2] |
| Molecular Weight | 467.78 g/mol | TargetMol |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (In Solvent) | -80°C for up to 1 year | [1] |
Proper Disposal Procedures for this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for the disposal of novel research compounds and hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EH&S) department for specific guidelines and regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
Step 2: Waste Segregation
Proper segregation of waste is the first and most critical step in safe disposal.
-
Solid Waste:
-
Collect all solid this compound waste, including unused powder, contaminated weigh boats, pipette tips, and gloves, in a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
The label must include "Hazardous Waste" and a complete list of all constituents, including solvents (e.g., DMSO) and the estimated concentration of this compound.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
-
Sharps Waste:
-
Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.
-
Step 3: Waste Accumulation and Storage
-
Store all this compound waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's guidelines regarding the maximum amount of waste that can be accumulated and the time limits for storage.
Step 4: Disposal Request and Pickup
-
Once a waste container is full or has reached its accumulation time limit, contact your institution's EH&S department to arrange for pickup.
-
Complete all required waste disposal forms accurately, providing a detailed description of the waste.
Experimental Protocols and Methodologies
This compound is a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2A subunit.[3] This mechanism of action is central to its potential therapeutic effects.
Mechanism of Action: Signaling Pathway
This compound enhances the function of NMDA receptors, which are ligand-gated ion channels crucial for synaptic plasticity and neuronal communication.[3][4] The simplified signaling pathway is as follows:
Caption: this compound enhances NMDA receptor function.
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard workflow for researchers using this compound, from receipt to final disposal.
Caption: this compound handling and disposal workflow.
By following these guidelines, researchers can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult with your institution's safety professionals for guidance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling GNE-0723
Essential Safety and Handling Protocols for the Investigational Compound GNE-0723
For researchers and scientists in the field of drug development, the safe handling of investigational compounds is paramount. This compound, a potent, brain-penetrant, and selective positive allosteric modulator (PAM) of the GluN2A subunit of the NMDA receptor, requires careful and informed handling due to its neuroactive properties and the absence of comprehensive public safety data.[1][2][3][4][5] In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a potentially hazardous substance. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given that the full toxicological profile of this compound is not widely available, a conservative approach to personal protective equipment is essential. The following table summarizes the recommended PPE for various procedures involving this compound.
| Procedure | Required Personal Protective Equipment |
| Low-Concentration Solution Handling (e.g., cell culture media) | - Standard laboratory coat- ANSI Z87.1-compliant safety glasses with side shields- Nitrile gloves (single pair) |
| Weighing of Powdered Compound | - Dedicated laboratory coat- Chemical splash goggles- Face shield- Double nitrile gloves or nitrile inner gloves with chemical-resistant outer gloves- N95 respirator or higher |
| High-Concentration Solution Preparation | - Dedicated laboratory coat- Chemical splash goggles- Face shield- Double nitrile gloves or nitrile inner gloves with chemical-resistant outer gloves |
| Compound Storage and Transport | - Standard laboratory coat- Safety glasses- Nitrile gloves |
| Waste Disposal | - Standard laboratory coat- Safety glasses- Nitrile gloves (consider double gloving for handling concentrated waste) |
Experimental Protocols: A Step-by-Step Approach to Safety
Receiving and Storage:
Upon receipt, inspect the container for any damage or leakage. This compound is typically shipped on blue ice and should be stored at low temperatures. For long-term storage as a powder, -20°C is recommended for up to three years.[2] If in a solvent, store at -80°C for up to one year.[2] All containers should be clearly labeled with the compound name, concentration, date, and hazard warnings.
Weighing and Solution Preparation:
Due to the risk of aerosolization, weighing of powdered this compound should be performed in a certified chemical fume hood or a ventilated balance enclosure.[6] The use of a face shield and respiratory protection (N95 or higher) is mandatory during this process. When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. This compound is soluble in DMSO.[2]
Handling Solutions:
All work with solutions of this compound should be conducted in a chemical fume hood. Use appropriate, calibrated equipment for all measurements. Avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Spill Management:
In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills of solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills or spills of powdered compound, follow your institution's emergency procedures for hazardous material spills.
Disposal Plan: Ensuring Environmental and Personal Safety
All waste containing this compound, including empty containers, contaminated PPE, and experimental materials, must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Waste Segregation:
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Follow your institution's and local regulations for the final disposal of chemical waste, which typically involves incineration by a licensed contractor.[7]
Visualizing the Workflow for Safe Handling
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
By adhering to these stringent safety protocols, researchers can mitigate the potential risks associated with handling this compound and ensure a safe and productive laboratory environment. Building a culture of safety is not just a requirement but a shared responsibility that protects both the individual and the integrity of the research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GluN2A | NMDAR positive modulator | AD | TargetMol [targetmol.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
